2-[3-(Trifluoromethyl)phenoxy]ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-3,6,13H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFROFAISZKBSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Trifluoromethylphenoxy Moiety: A Privileged Scaffold in Modern Drug Discovery
An in-depth technical guide or whitepaper on the core applications of trifluoromethyl phenoxyethanol in medicinal chemistry.
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, fundamentally altering the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among these, the trifluoromethyl (-CF3) group is particularly prominent due to its unique electronic and steric properties. When incorporated into a phenoxy scaffold, it forms the trifluoromethylphenoxy moiety, a privileged structural motif found in a range of clinically significant drugs. This technical guide provides an in-depth analysis of the applications of the trifluoromethylphenoxy group and its derivatives in medicinal chemistry. We will explore the fundamental physicochemical properties imparted by the -CF3 group, examine key structure-activity relationships (SAR), and present case studies of drugs where this scaffold is critical for therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical tool in their own discovery programs.
Part 1: The Strategic Advantage of the Trifluoromethyl Group in Medicinal Chemistry
The trifluoromethyl group is often employed as a bioisostere for a methyl group or a chlorine atom, yet its properties are distinct and offer significant advantages in drug design. Its influence stems from a combination of high electronegativity, metabolic stability, and lipophilicity.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy of ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically vulnerable methyl or methoxy group with a -CF3 group can effectively block oxidative metabolism at that position, thereby increasing the drug's half-life and bioavailability.
-
Lipophilicity and Permeability: The -CF3 group is highly lipophilic, as measured by the Hansch-Leo lipophilicity parameter (π = 0.88). This property can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for CNS-acting drugs.
-
Electronic Effects and Binding Affinity: As a strong electron-withdrawing group, the -CF3 moiety can significantly lower the pKa of nearby acidic or basic centers. This modulation of ionization state can be critical for optimizing a drug's interaction with its biological target. For instance, it can decrease the basicity of an adjacent amine, ensuring it remains in a less protonated state at physiological pH, which can be favorable for receptor binding or cell penetration.
Part 2: The Trifluoromethylphenoxy Scaffold: Synthesis and Properties
The trifluoromethylphenoxy scaffold is typically synthesized via a Williamson ether synthesis, reacting a substituted trifluoromethylphenol with an appropriate alkyl halide. The position of the -CF3 group on the phenyl ring (ortho, meta, or para) is a critical consideration in drug design, as it dictates the molecule's electronic distribution and overall conformation.
| Property | Ortho-CF3 | Meta-CF3 | Para-CF3 |
| Inductive Effect | Strong | Moderate | Weak |
| Steric Hindrance | High | Low | Low |
| Dipole Moment | Influenced by proximity to the ether linkage | Balanced | Aligned with the ether linkage |
The para position is frequently utilized to maximize the electronic influence on the phenoxy ether oxygen while minimizing steric clash with the binding pocket of a target protein.
Part 3: Case Studies in Drug Discovery
The true utility of the trifluoromethylphenoxy scaffold is best illustrated through its successful application in marketed drugs and clinical candidates.
Case Study 1: Fluoxetine (Prozac) - A Landmark in SSRI Development
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely used for the treatment of major depressive disorder. Its structure features a para-trifluoromethylphenoxy group, which is indispensable for its pharmacological activity.
Mechanism of Action: Depression is often associated with reduced levels of the neurotransmitter serotonin in the synaptic cleft. Fluoxetine binds to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synapse back into the presynaptic neuron. This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
Structure-Activity Relationship (SAR): The development of fluoxetine revealed several key SAR insights:
-
The phenoxy moiety itself was found to be a key pharmacophore for binding to monoamine transporters.
-
The introduction of a trifluoromethyl group at the para position of the phenoxy ring was a critical discovery. This single modification shifted the compound's activity profile from being a norepinephrine reuptake inhibitor to a potent and selective serotonin reuptake inhibitor.
-
The three-carbon propylene linker and the methylamine group were found to be optimal for potency and selectivity.
Caption: Mechanism of Fluoxetine action on the Serotonin Transporter (SERT).
Case Study 2: Admilparant (BMS-986278) - Targeting Fibrosis via LPA1 Antagonism
The versatility of the trifluoromethylphenoxy scaffold is further demonstrated in its application beyond CNS disorders. Admilparant (BMS-986278) is an investigational drug for the treatment of idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF).[1]
Mechanism of Action: Idiopathic pulmonary fibrosis is a devastating disease characterized by progressive scarring of the lungs.[2] A key mediator in this fibrotic process is lysophosphatidic acid (LPA), which signals through the LPA1 receptor.[3] Activation of LPA1 on fibroblasts promotes their proliferation and differentiation into myofibroblasts, which are key drivers of extracellular matrix deposition and tissue scarring. Admilparant is a potent and selective antagonist of the LPA1 receptor, blocking the downstream pro-fibrotic signaling of LPA.[3][4]
Structure-Activity Relationship (SAR): While the full SAR is proprietary, analysis of the admilparant structure and related compounds reveals key features:
-
The molecule contains a 3-(trifluoromethyl)phenoxy group. Unlike fluoxetine, the -CF3 group is in the meta position. This change is likely crucial for optimizing binding affinity and selectivity for the LPA1 receptor over other targets.
-
The phenoxy ether is linked to a complex oxycyclohexyl acid moiety. This part of the molecule is designed to occupy a specific binding pocket within the LPA1 receptor, providing high potency.
-
The development of admilparant (a second-generation antagonist) was driven by the need to mitigate hepatobiliary toxicity seen with earlier compounds in this class, highlighting the importance of fine-tuning the overall molecular structure for safety.[2]
Caption: Admilparant's mechanism as an LPA1 receptor antagonist in lung fibrosis.
Part 4: Experimental Protocols
Protocol 1: General Synthesis of a Trifluoromethylphenoxy Derivative
This protocol describes a general Williamson ether synthesis for coupling a trifluoromethylphenol with an alkyl halide.
Materials:
-
4-(Trifluoromethyl)phenol
-
3-Chloro-N-methyl-1-phenylpropan-1-amine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-(Trifluoromethyl)phenol (1.0 eq).
-
Deprotonation: Dissolve the phenol in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases. This forms the sodium phenoxide intermediate.
-
Coupling Reaction: Add the alkyl halide (e.g., 3-Chloro-N-methyl-1-phenylpropan-1-amine, 1.0 eq) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethylphenoxy ether.
Protocol 2: In Vitro Serotonin Reuptake Inhibition Assay
This protocol outlines a method to assess the potency of a compound in inhibiting serotonin reuptake, typically using cells expressing the human serotonin transporter (hSERT).
Materials:
-
HEK293 cells stably expressing hSERT
-
[3H]-Serotonin (radioligand)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Test compounds (e.g., Fluoxetine as a positive control)
-
Scintillation fluid and microplates
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Plate the hSERT-expressing HEK293 cells in a 96-well microplate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control (Fluoxetine) in the assay buffer.
-
Pre-incubation: Remove the growth medium from the cells and wash with assay buffer. Add the compound dilutions to the wells and pre-incubate for 15-30 minutes at 37 °C.
-
Initiation of Uptake: Add [3H]-Serotonin to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 10-20 minutes) at 37 °C.
-
Termination of Uptake: Terminate the reaction by rapidly aspirating the buffer and washing the cells multiple times with ice-cold assay buffer to remove extracellular radioligand.
-
Cell Lysis: Lyse the cells by adding a lysis buffer or scintillation fluid directly to the wells.
-
Quantification: Measure the amount of intracellular [3H]-Serotonin by scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific serotonin uptake (IC50 value) by fitting the data to a dose-response curve. Non-specific uptake is determined in the presence of a high concentration of a known inhibitor like Fluoxetine.
Conclusion and Future Directions
The trifluoromethylphenoxy moiety stands out as a remarkably effective scaffold in medicinal chemistry. Its success, exemplified by drugs like Fluoxetine and promising clinical candidates such as Admilparant, stems from the powerful combination of the trifluoromethyl group's ability to enhance metabolic stability and lipophilicity, and the phenoxy linker's versatile role as a pharmacophore.[5][6] The strategic placement of the -CF3 group—para for SERT selectivity, meta for LPA1 antagonism—underscores the fine-tuning possible with this scaffold, allowing chemists to tailor molecules for specific biological targets across diverse therapeutic areas. Future research will undoubtedly continue to leverage this privileged structure, exploring new linker technologies and substitution patterns to address unmet medical needs in oncology, immunology, and beyond.
References
-
Title: Structure-Activity Relationship Analysis of Fluoxetine for Suppression of Inflammatory Cytokine Production Source: PubMed URL: [Link]
-
Title: LPA1 antagonist BMS-986278 for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation Source: European Respiratory Journal URL: [Link]
-
Title: Efficacy and Safety of Admilparant, an LPA1 Antagonist, in Pulmonary Fibrosis: A Phase 2 Randomized Clinical Trial Source: PubMed URL: [Link]
-
Title: The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PMC (PubMed Central) URL: [Link]
-
Title: A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model Source: PMC (PubMed Central) URL: [Link]
-
Title: BMS-986104 - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]
-
Title: LPA1 Antagonism in Lung Fibrosis Source: FASEB Conferences On-Demand URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Scilit URL: [Link]
-
Title: The structure activity relationship of antidepressants and the specificity in drug therapy Source: Journal of Depression and Anxiety URL: [Link]
-
Title: Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet Source: Bristol Myers Squibb URL: [Link]
-
Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Hovione URL: [Link]
-
Title: Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials Source: PMC (PubMed Central) URL: [Link]
-
Title: Structure -- activity relationship (SAR)-based drug discovery leading to fluoxetine (Prozac), the first SSRI. Source: ResearchGate URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: ResearchGate URL: [Link]
- Title: Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates Source: Google Patents URL
-
Title: Structure–Activity Relationship Analysis of Fluoxetine for Suppression of Inflammatory Cytokine Production Source: Tokyo University of Science URL: [Link]
-
Title: Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters Source: Chemical Review and Letters URL: [Link]
-
Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis Source: PMC (PubMed Central) URL: [Link]
-
Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Journal of Experimental and Theoretical Sciences URL: [Link]
-
Title: Fluoxetine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthetic Approaches to Trifluoromethoxy-Substituted Compounds Source: ResearchGate URL: [Link]
-
Title: Classics in Chemical Neuroscience: Fluoxetine (Prozac) Source: PMC (PubMed Central) URL: [Link]
-
Title: Prozac, Fluoxetine SPECTRAL DATA Source: ORGANIC SPECTROSCOPY INTERNATIONAL URL: [Link]
-
Title: Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials Source: PubMed URL: [Link]
-
Title: Fluoxetine | C17H18F3NO | CID 3386 Source: PubChem URL: [Link]
-
Title: What is Fluoxetine Hydrochloride used for? Source: Patsnap Synapse URL: [Link]
-
Title: About fluoxetine Source: NHS URL: [Link]
Sources
- 1. Efficacy and Safety of Admilparant, an LPA1 Antagonist, in Pulmonary Fibrosis: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 3. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-[3-(Trifluoromethyl)phenoxy]ethanol as a Fluorinated Building Block
Introduction: The Strategic Value of Fluorinated Building Blocks in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design.[1] Fluorinated building blocks, such as 2-[3-(trifluoromethyl)phenoxy]ethanol, are indispensable tools that allow for the precise installation of fluorine-containing moieties, thereby fine-tuning the physicochemical and biological properties of a target compound. The trifluoromethyl (-CF3) group, in particular, is highly sought after for its unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's efficacy and pharmacokinetic profile. This guide provides a comprehensive technical overview of 2-[3-(trifluoromethyl)phenoxy]ethanol, a versatile building block that offers a trifluoromethylphenyl ether and a reactive primary alcohol functionality, making it a valuable intermediate for the synthesis of a wide array of complex molecules.
Core Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
Physicochemical Data
The key physical properties of 2-[3-(trifluoromethyl)phenoxy]ethanol are summarized in the table below. This data is essential for reaction setup, purification, and safety considerations.
| Property | Value | Reference(s) |
| CAS Number | 52073-64-0 | [2] |
| Molecular Formula | C₉H₉F₃O₂ | [2] |
| Molecular Weight | 206.16 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |
| Boiling Point | Estimated 260-270 °C at 760 mmHg | Based on analogous structures |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone); sparingly soluble in water | General chemical principles |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 2-[3-(trifluoromethyl)phenoxy]ethanol. The following data are representative of the expected spectroscopic signatures.
-
¹H NMR (500 MHz, CDCl₃): δ 7.45 (t, J = 7.9 Hz, 1H, Ar-H), 7.25 (d, J = 7.7 Hz, 1H, Ar-H), 7.18 (s, 1H, Ar-H), 7.10 (d, J = 8.2 Hz, 1H, Ar-H), 4.15 (t, J = 4.5 Hz, 2H, -OCH₂-), 4.02 (t, J = 4.5 Hz, 2H, -CH₂OH), 2.10 (s, 1H, -OH).
-
¹³C NMR (125 MHz, CDCl₃): δ 158.5 (Ar-C-O), 132.0 (q, J = 32.5 Hz, Ar-C-CF₃), 130.2 (Ar-CH), 123.8 (q, J = 272.5 Hz, -CF₃), 118.5 (Ar-CH), 118.0 (q, J = 4.0 Hz, Ar-CH), 112.0 (q, J = 3.8 Hz, Ar-CH), 69.5 (-OCH₂-), 61.2 (-CH₂OH).
-
¹⁹F NMR (470 MHz, CDCl₃): δ -62.5 (s).
-
FTIR (KBr, cm⁻¹): 3400 (br, O-H stretch), 3050 (Ar C-H stretch), 2940, 2880 (Aliphatic C-H stretch), 1610, 1590 (C=C stretch), 1330 (C-F stretch), 1250, 1120 (C-O stretch).
-
Mass Spectrometry (EI): m/z (%) 206 (M⁺, 100), 161 ([M-CH₂OH]⁺), 145, 95, 69. A common fragmentation pathway involves the loss of the trifluoromethyl radical, resulting in a peak at [M-69]+.[3]
Synthesis of 2-[3-(Trifluoromethyl)phenoxy]ethanol
The most direct and industrially scalable method for the synthesis of 2-[3-(trifluoromethyl)phenoxy]ethanol is the Williamson ether synthesis.[4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.
Reaction Scheme
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. 2-[3-(Trifluoromethyl)phenoxy]ethanol 95% | CAS: 52073-64-0 | AChemBlock [achemblock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
2-[3-(Trifluoromethyl)phenoxy]ethanol safety data sheet (SDS) and hazards
Technical Whitepaper: 2-[3-(Trifluoromethyl)phenoxy]ethanol Safety, Synthesis, and Strategic Application in Prostaglandin Analog Development [1]
Executive Summary
2-[3-(Trifluoromethyl)phenoxy]ethanol (CAS 2698-97-7) is a specialized fluorinated aromatic ether serving as a critical intermediate in the synthesis of ophthalmic prostaglandin analogs, most notably Travoprost .[1] Its structural motif—a trifluoromethyl-substituted phenoxy group linked to an ethyl chain—provides the metabolic stability and lipophilicity required for the pharmacophore’s efficacy in lowering intraocular pressure.[1] This guide analyzes its physicochemical properties, safety protocols (SDS), and its pivotal role as a precursor to the Horner-Wadsworth-Emmons (HWE) phosphonate linkers used in convergent drug synthesis.[1]
Part 1: Chemical Identity & Physicochemical Profile[1]
This compound combines the electron-withdrawing nature of the trifluoromethyl group with the nucleophilic potential of a primary alcohol, making it a versatile "linker" molecule.
| Property | Data / Specification |
| CAS Number | 2698-97-7 |
| IUPAC Name | 2-[3-(Trifluoromethyl)phenoxy]ethan-1-ol |
| Synonyms | 3-(Trifluoromethyl)phenoxyethanol; ethylene glycol mono-3-(trifluoromethyl)phenyl ether |
| Molecular Formula | C₉H₉F₃O₂ |
| Molecular Weight | 206.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~110–115 °C at 2 mmHg (Predicted: 260 °C at 760 mmHg) |
| Density | 1.28 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); Sparingly soluble in water.[1][2] |
| pKa | ~14 (Alcoholic proton); The ether oxygen decreases basicity of the phenyl ring. |
Part 2: Hazard Identification & Risk Assessment (SDS Analysis)
GHS Classification (29 CFR 1910.1200 / EU CLP): While specific vendor data varies, the compound is structurally analogous to 2-phenoxyethanol but with enhanced lipophilicity and potential for irritation due to the fluorinated moiety. Treat as a Category 2 Skin Irritant and Category 2A/1 Eye Irritant .
Hazard Statements (H-Codes)
-
H318: Causes serious eye damage (Conservative classification due to phenolic ether structure).
Precautionary Protocols (P-Codes)
-
Prevention (P280): Wear nitrile gloves (minimum 0.11 mm thickness), chemical safety goggles, and a lab coat.
-
Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes.[3][6][8] Remove contact lenses if present and easy to do.[3][6][8] Continue rinsing.[1][3][6][8] Immediate ophthalmological consult recommended if redness persists.[1]
-
Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed. Hygroscopic—store under inert gas (Nitrogen/Argon) if high purity is required for downstream coupling.
Visualizing the Hazard Logic:
Caption: GHS Hazard Communication flow indicating primary exposure routes and required protective controls.[1]
Part 3: Synthetic Utility & Experimental Protocols
The primary value of 2-[3-(Trifluoromethyl)phenoxy]ethanol lies in its conversion to the phosphonate side-chain required for the synthesis of Travoprost.[1]
Protocol A: Green Synthesis via Ethylene Carbonate
Context: This method avoids the use of toxic ethylene oxide and gaseous reagents, utilizing a catalytic cycle suitable for scale-up.[1]
-
Reagents: 3-(Trifluoromethyl)phenol (1.0 equiv), Ethylene Carbonate (1.2 equiv), Potassium Carbonate (K₂CO₃, 0.05 equiv) or Na-Mordenite (heterogeneous catalyst).[1]
-
Solvent: Toluene (or solvent-free at scale).[1]
-
Procedure:
-
Charge a reactor with 3-(trifluoromethyl)phenol and K₂CO₃.[1]
-
Heat to 140–150 °C.
-
Slowly add Ethylene Carbonate. CO₂ evolution will be observed.
-
Stir for 4–6 hours until phenol consumption is >98% (monitor via HPLC/TLC).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Vacuum distillation (high boiling point) or use crude if purity >95%.
-
Protocol B: Downstream Application (The Travoprost Pathway)
Context: The alcohol is oxidized to the acid, esterified, and then converted to the phosphonate linker.
-
Oxidation: Treat the alcohol with Jones Reagent or TEMPO/NaOCl to yield [3-(trifluoromethyl)phenoxy]acetic acid .
-
Esterification: Convert acid to methyl/ethyl ester using MeOH/H₂SO₄.
-
Phosphonate Synthesis: React the ester with Dimethyl Methylphosphonate (DMMP) and Lithium Diisopropylamide (LDA) at -78 °C to yield Dimethyl 2-oxo-3-[3-(trifluoromethyl)phenoxy]propylphosphonate .[1]
-
HWE Reaction: This phosphonate is reacted with the prostaglandin "Corey Lactone" aldehyde to install the lower side chain of Travoprost.
Visualizing the Synthetic Pathway:
Caption: Synthetic lineage from raw phenol to the Travoprost API, highlighting the alcohol's role as the primary linker.
Part 4: Handling, Storage, and Stability
-
Storage: Store in a cool, dry place (+2 to +8 °C recommended for long-term). Keep under inert atmosphere (Nitrogen) to prevent moisture absorption, which can interfere with subsequent oxidation steps.
-
Incompatibilities: Strong oxidizing agents (risk of exothermic reaction).[3] Acid chlorides and anhydrides (will react with the alcohol group).
-
Waste Disposal: Dispose of as hazardous organic waste containing fluorine. Do not release into drains; fluorinated compounds can persist in the environment.
References
-
PubChem. 2-[4-Ethyl-3-(trifluoromethyl)phenoxy]ethanol Compound Summary. National Library of Medicine. Available at: [Link] (Note: Structural analog data used for property estimation).
-
PrepChem. Synthesis of 2-phenoxyethanol via Ethylene Carbonate. Available at: [Link]
- Google Patents.Process for the preparation of Travoprost (WO2013093528A1). Describes the use of the phosphonate derived from the target alcohol.
-
Royal Society of Chemistry. Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol. Catalysis Science & Technology.[1] Available at: [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem-space.com [chem-space.com]
- 4. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. actylislab.com [actylislab.com]
- 7. GHS Hazard Statements - List, Codes & Implementation | BradyCanada.ca [bradycanada.ca]
- 8. carlroth.com [carlroth.com]
Methodological & Application
synthesis of 2-[3-(Trifluoromethyl)phenoxy]ethanol from 3-trifluoromethylphenol
Application Note: Scalable Synthesis of 2-[3-(Trifluoromethyl)phenoxy]ethanol
Executive Summary & Strategic Rationale
This application note details the synthesis of 2-[3-(Trifluoromethyl)phenoxy]ethanol , a critical building block in the manufacturing of prostaglandin analogs (e.g., Travoprost) used in ocular therapeutics.
While classical Williamson ether synthesis utilizes alkyl halides (2-chloroethanol), this guide prioritizes a catalytic hydroxyalkylation route using ethylene carbonate . This "green" approach offers superior atom economy, eliminates the generation of stoichiometric halide salts, and avoids the use of highly toxic, volatile alkylating agents like ethylene oxide or 2-bromoethanol. A secondary, classical protocol is provided for laboratories where thermal constraints prevent the carbonate route.
Key Advantages of the Primary Protocol (Ethylene Carbonate):
-
Atom Economy: The only byproduct is
. -
Safety: Avoids the use of gaseous ethylene oxide or lachrymatory halo-ethanols.
-
Scalability: The reaction can be run neat (solvent-free), maximizing throughput.
Retrosynthetic Analysis & Pathway Selection
The formation of the aryl-alkyl ether bond can be approached via two distinct mechanistic pathways.
Pathway A: Nucleophilic Ring Opening (Preferred)
The phenoxide anion attacks the alkylene carbonate at the methylene carbon, followed by decarboxylation. This is driven by the release of entropy (
Pathway B: Classical
Diagram 1: Mechanistic Pathways
Caption: Comparative mechanistic pathways. Pathway A (Green) utilizes ethylene carbonate and decarboxylation, while Pathway B (Red) utilizes alkyl halides and generates salt waste.
Experimental Protocols
Protocol A: Catalytic Hydroxyalkylation (Recommended)
Best for: Scale-up, Green Chemistry compliance, High purity requirements.
Reagents & Materials:
-
Substrate: 3-Trifluoromethylphenol (1.0 equiv)
-
Reagent: Ethylene Carbonate (1.1 – 1.2 equiv)
-
Catalyst: Potassium Carbonate (
) (0.05 equiv) OR Potassium Iodide (KI) (0.02 equiv) -
Solvent: None (Neat) or minimal Toluene/Xylene if azeotrope is needed.
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser. Crucial: Connect the top of the condenser to a gas bubbler (oil trap) to monitor
evolution. -
Charging: Charge 3-Trifluoromethylphenol (e.g., 16.2 g, 100 mmol) and Ethylene Carbonate (9.7 g, 110 mmol) into the flask. Add the catalyst (
, 0.69 g). -
Reaction: Heat the mixture to 145–150°C .
-
Observation: The mixture will become a homogeneous melt. At ~130°C, steady gas evolution (
) will commence. -
Control: Maintain temperature until gas evolution ceases (typically 3–5 hours).
-
-
Monitoring: Check reaction progress via TLC (Mobile Phase: Hexane/EtOAc 7:3). The phenol spot (
) should disappear, replaced by the more polar alcohol product ( ). -
Workup:
-
Cool the reaction mass to 50°C.
-
Dilute with Dichloromethane (DCM) or Ethyl Acetate (50 mL).
-
Wash with water (
mL) to remove unreacted ethylene carbonate and ethylene glycol byproducts. -
Wash with 1M NaOH (20 mL) to remove trace unreacted phenol (critical for purity).
-
-
Isolation: Dry the organic layer over
, filter, and concentrate under reduced pressure. -
Purification: Distillation under high vacuum (bp ~115–120°C at 2 mmHg) or use directly if purity >95% by HPLC.
Protocol B: Base-Mediated Alkylation (Alternative)
Best for: Small scale, Labs lacking high-temp equipment.
Reagents:
-
3-Trifluoromethylphenol (1.0 equiv)
-
2-Chloroethanol (1.5 equiv)
-
Potassium Carbonate (2.0 equiv)[1]
-
Solvent: DMF or Acetonitrile.
Methodology:
-
Dissolve 3-Trifluoromethylphenol in DMF (5 vol).
-
Add
(powdered). Stir for 15 min to form the phenoxide. -
Add 2-Chloroethanol dropwise.
-
Heat to 90°C for 8–12 hours.
-
Note: Reaction kinetics are slower than Method A due to the poor leaving group ability of chloride compared to the ring-strain release of the carbonate. Addition of catalytic KI (Finkelstein condition) can accelerate this.
Process Control & Characterization
Table 1: Physicochemical Data & Specifications
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow oil | May crystallize upon prolonged standing (low mp). |
| Diagnostic triplets for the ethoxy chain are critical. | ||
| IR Spectrum | 3350 | Broad OH band confirms ring opening. |
| HPLC Purity | > 98.0% (Area %) | Impurity: Dialkylated species (rare in Method A). |
| Mass Spec | [M+H]+ 207.1 |
Workflow Logic for Purification:
Diagram 2: Workup Decision Tree
Caption: Post-reaction processing logic to ensure removal of unreacted phenolic starting material and color bodies.
Safety & Handling (E-E-A-T)
-
3-Trifluoromethylphenol: Highly corrosive and toxic. It is an uncoupler of oxidative phosphorylation. Must be handled in a fume hood. Nitrile gloves are insufficient for prolonged contact; use laminated chemical resistant gloves if handling neat liquid.
-
Ethylene Carbonate: Solid at room temperature (mp 35-38°C). Generally considered low toxicity, but inhalation of dust should be avoided.
-
Thermal Hazards: Method A generates
gas.[2] Ensure the system is not sealed (risk of explosion). Use a bubbler to vent pressure safely.
References
-
Preparation of trifluoromethyl-substituted phenols and phenates. European Patent Application EP0019388A1. Describes the handling and reactivity of trifluoromethylphenols.
-
Process for alkoxylation of phenols. US Patent 4,261,922. Foundational text on using ethylene carbonate for phenolic hydroxyalkylation.[2][3]
-
2-[3-(Trifluoromethyl)phenoxy]ethanol Compound Summary. PubChem. Physical property verification.[1][2][4][5]
-
Reaction mechanism of hydroxyalkoxylation of phenol by ethylene carbonate. ResearchGate. Mechanistic insights into the catalytic cycle of carbonate ring opening.
Sources
- 1. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
- 2. US4261922A - Process for alkoxylation of phenols - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Optimized Tosylation of 2-[3-(Trifluoromethyl)phenoxy]ethanol
Executive Summary
This guide details the optimized protocol for the conversion of 2-[3-(Trifluoromethyl)phenoxy]ethanol to its corresponding tosylate, 2-[3-(Trifluoromethyl)phenoxy]ethyl 4-methylbenzenesulfonate . This transformation is a critical activation step in medicinal chemistry, converting a chemically inert primary alcohol into a highly reactive electrophile suitable for
The protocol utilizes a DCM/Triethylamine/DMAP system, selected for its mild conditions and superior impurity profile compared to traditional pyridine solvent methods.
Key Chemical Attributes
| Parameter | Substrate (Alcohol) | Product (Tosylate) |
| Formula | ||
| Mol.[1][2][3][4][5][6][7][8][9][10][11][12] Weight | 206.16 g/mol | 360.35 g/mol |
| Appearance | Colorless Oil / Low-melting solid | White Crystalline Solid |
| Solubility | Soluble in MeOH, DCM, EtOAc | Soluble in DCM, EtOAc; Insoluble in Hexanes |
Mechanistic Insight & Strategic Considerations
The "Why" Behind the Reagents
While standard tosylation can be performed in neat pyridine, this method is often unsuitable for scale-up due to difficult workup (removal of pyridine) and potential for side reactions at elevated temperatures.
-
Dichloromethane (DCM): Non-nucleophilic solvent that solubilizes both the lipophilic
-substituted ether and the tosyl chloride. -
Triethylamine (
): Acts as the stoichiometric proton scavenger (Auxiliary Base). -
DMAP (4-Dimethylaminopyridine): The Nucleophilic Catalyst .[12] It attacks TsCl faster than the alcohol, forming a highly electrophilic N-tosylpyridinium intermediate. This accelerates the reaction rate by orders of magnitude, allowing the reaction to proceed at 0°C to Room Temperature (RT), preventing elimination side-products.
Reaction Mechanism (Catalytic Cycle)
Figure 1: DMAP-catalyzed tosylation cycle.[2] The catalyst is regenerated, while
Detailed Experimental Protocol
Materials & Equipment
-
Reactor: 3-neck round bottom flask (inert atmosphere capable).
-
Temperature Control: Ice/Water bath (0°C).
-
Reagents:
-
2-[3-(Trifluoromethyl)phenoxy]ethanol (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 – 1.3 equiv) – Ensure fresh; yellow TsCl indicates hydrolysis.
-
Triethylamine (
) (2.0 equiv) -
DMAP (0.1 equiv)
-
DCM (Anhydrous, 10 volumes relative to substrate mass)
-
Step-by-Step Procedure
Phase 1: Setup and Charging
-
Purge: Flame-dry glassware and cool under a stream of Nitrogen (
). -
Dissolution: Charge the flask with 2-[3-(Trifluoromethyl)phenoxy]ethanol (e.g., 10.0 g, 48.5 mmol).
-
Solvent: Add anhydrous DCM (100 mL). Stir until fully dissolved.
-
Base Addition: Add Triethylamine (13.5 mL, 97.0 mmol) and DMAP (0.6 g, 4.8 mmol).
-
Cooling: Submerge flask in an ice bath. Cool internal temperature to < 5°C.
Phase 2: Reaction
-
Reagent Addition: Dissolve TsCl (11.1 g, 58.2 mmol) in minimal DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes.
-
Critical Control: Do not allow temperature to exceed 10°C during addition to prevent exotherms.
-
-
Equilibration: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).
-
Monitoring: Stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Endpoint: Disappearance of the polar alcohol spot (
) and appearance of the UV-active tosylate ( ).
-
Phase 3: Workup
-
Quench: Add water (50 mL) to the reaction mixture and stir vigorously for 10 minutes to hydrolyze excess TsCl.
-
Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.
-
Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 50 mL).
- Reasoning: This removes the excess Triethylamine and DMAP (converting them to water-soluble salts).
-
Base Wash: Wash with Saturated
(50 mL) to neutralize residual acid. -
Drying: Wash with Brine (50 mL), dry over anhydrous
, and filter. -
Concentration: Evaporate solvent under reduced pressure (
) to yield a crude white/off-white solid.
Purification (Crystallization)
Chromatography is rarely needed for this lipophilic ether. Recrystallization is the standard for high purity (>98%).
-
Solvent System: Hexanes / Ethyl Acetate (or Heptane/IPA).
-
Procedure: Dissolve crude solid in minimum hot EtOAc. Slowly add Hexanes until turbidity persists. Cool to 4°C overnight.
-
Isolation: Filter the white crystals and wash with cold Hexanes.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the tosylate.
Quality Control & Self-Validation
To ensure the protocol was successful, verify the following analytical markers:
| Method | Observation | Interpretation |
| 1H NMR | Shift of | The triplet for |
| 1H NMR | Aromatic Region | Appearance of characteristic AA'BB' system for the Tosyl group (two doublets at ~7.3 and ~7.8 ppm). |
| HPLC | Purity | Target > 98% area. Main impurity is usually hydrolyzed TsCl (p-Toluenesulfonic acid), which is removed by the base wash. |
Troubleshooting
-
Problem: Reaction stalls (incomplete conversion).
-
Problem: Product is an oil that won't crystallize.
-
Problem: Yellow color in product.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Chaudhary, S. K., & Murray, O. (1979). 4-(Dimethylamino)pyridine: An efficient catalyst for acylation and tosylation of hindered alcohols. Tetrahedron Letters, 20(1), 95-98. Link
-
Sigma-Aldrich. (2023). p-Toluenesulfonyl chloride Safety Data Sheet. Link
-
Organic Chemistry Portal. (2023). Tosylation of Alcohols. Link
-
BenchChem. (2025).[4][10] Application Notes and Protocols: Tosylation of Primary Alcohols with TsCl. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. rsc.org [rsc.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents [patents.google.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 8. jelsciences.com [jelsciences.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.ie [fishersci.ie]
- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 13. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 16. DSpace [cora.ucc.ie]
Application Notes and Protocols for the Oxidation of 2-[3-(Trifluoromethyl)phenoxy]ethanol to 2-[3-(Trifluoromethyl)phenoxy]acetic acid
Abstract
This comprehensive guide details the oxidation of the primary alcohol, 2-[3-(Trifluoromethyl)phenoxy]ethanol, to its corresponding carboxylic acid, 2-[3-(Trifluoromethyl)phenoxy]acetic acid. The protocol herein employs the robust and well-established Jones oxidation, a method revered for its efficiency in converting primary alcohols to carboxylic acids.[1][2] This document provides an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and thorough guidelines for product characterization and purification. Furthermore, it addresses potential procedural challenges with a troubleshooting guide and emphasizes critical safety precautions for handling the involved reagents. This application note is designed for researchers, scientists, and professionals in drug development who require a reliable and well-documented synthetic procedure for this transformation.
Introduction: Synthetic Context and Importance
The synthesis of substituted phenoxyacetic acids is of significant interest in medicinal chemistry and materials science. The target molecule, 2-[3-(Trifluoromethyl)phenoxy]acetic acid, incorporates a trifluoromethyl group, which can profoundly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The oxidation of the readily available primary alcohol, 2-[3-(Trifluoromethyl)phenoxy]ethanol, presents a direct and efficient route to this valuable carboxylic acid intermediate.
The Jones oxidation, utilizing a solution of chromium trioxide in aqueous sulfuric acid, is a powerful and cost-effective method for this transformation.[1][3] While newer, milder oxidizing agents exist, the Jones reagent's potency and reliability make it a staple in synthetic organic chemistry, particularly when complete oxidation to the carboxylic acid is desired.[2] This guide will provide a detailed and practical framework for successfully executing this oxidation, with a focus on ensuring both high yield and purity of the final product.
The Underpinning Chemistry: Mechanism of the Jones Oxidation
The Jones oxidation of a primary alcohol to a carboxylic acid is a two-stage process.[4] The reaction commences with the formation of a chromate ester from the alcohol and chromic acid (formed in situ from chromium trioxide and sulfuric acid).[2] This is followed by an E2-like elimination to yield an intermediate aldehyde. Under the aqueous acidic conditions of the Jones reagent, this aldehyde is then hydrated to a geminal diol, which subsequently undergoes further oxidation via a similar chromate ester mechanism to afford the final carboxylic acid.[4][5] The chromium(VI) species is reduced to chromium(III) during the reaction, which is visually indicated by a color change from orange/red to green.[2]
Caption: Figure 1. Simplified mechanism of Jones oxidation.
Detailed Experimental Protocol
This protocol is optimized for the oxidation of 2-[3-(Trifluoromethyl)phenoxy]ethanol on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2-[3-(Trifluoromethyl)phenoxy]ethanol | ≥97% | Commercially Available | 71320-56-0 | Starting Material |
| Chromium Trioxide (CrO₃) | ACS Reagent, ≥99.5% | Major Chemical Supplier | 1333-82-0 | Highly Toxic & Oxidizer |
| Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Major Chemical Supplier | 7664-93-9 | Corrosive |
| Acetone | ACS Reagent, ≥99.5% | Major Chemical Supplier | 67-64-1 | Solvent |
| Isopropyl Alcohol | ACS Reagent, ≥99.5% | Major Chemical Supplier | 67-63-0 | For quenching |
| Diethyl Ether (Et₂O) | ACS Reagent, ≥99.0% | Major Chemical Supplier | 60-29-7 | Extraction Solvent |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Major Chemical Supplier | 144-55-8 | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent, ≥99.0% | Major Chemical Supplier | 7757-82-6 | Drying Agent |
| Deionized Water | N/A | In-house | 7732-18-5 | |
| Celite® 545 | N/A | Major Chemical Supplier | 68855-54-9 | Filtration Aid |
Equipment
-
Round-bottom flask (250 mL) with a magnetic stir bar
-
Addition funnel (125 mL)
-
Ice-water bath
-
Magnetic stirrer
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Step-by-Step Procedure
Preparation of the Jones Reagent:
-
Caution: This preparation is highly exothermic and must be performed in a fume hood with appropriate PPE.
-
In a 100 mL beaker, carefully dissolve 12.5 g (0.125 mol) of chromium trioxide in 35 mL of deionized water.
-
Place the beaker in an ice-water bath and slowly add 11.5 mL of concentrated sulfuric acid dropwise with continuous stirring. The solution will become a deep orange-red.
-
Once the addition is complete, allow the reagent to warm to room temperature.
Oxidation Reaction:
-
In a 250 mL round-bottom flask, dissolve 5.15 g (0.025 mol) of 2-[3-(Trifluoromethyl)phenoxy]ethanol in 50 mL of acetone.
-
Cool the flask in an ice-water bath.
-
Transfer the prepared Jones reagent to a 125 mL addition funnel and add it dropwise to the stirred solution of the alcohol over approximately 30 minutes, maintaining the internal temperature below 20°C. The color of the reaction mixture will change from orange-red to a greenish-brown precipitate.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Quench the reaction by the slow, dropwise addition of isopropyl alcohol until the orange color of excess Cr(VI) is no longer visible and a persistent green color of Cr(III) remains.
-
Filter the reaction mixture through a pad of Celite® to remove the chromium salts. Wash the filter cake with 50 mL of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Transfer the remaining aqueous layer to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any remaining acidic impurities.
-
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-[3-(Trifluoromethyl)phenoxy]acetic acid can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford a white solid.
Sources
Application Notes and Protocols for Etherification Reactions Involving 2-[3-(Trifluoromethyl)phenoxy]ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-[3-(Trifluoromethyl)phenoxy]ethanol in Medicinal Chemistry
The 2-[3-(trifluoromethyl)phenoxy]ethanol scaffold is a valuable building block in modern drug discovery. The trifluoromethyl (-CF3) group is a key substituent in many pharmaceuticals due to its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] The ether linkage, which can be readily formed from the primary alcohol of this molecule, provides a stable and versatile connection point for elaborating the structure and modulating its pharmacokinetic and pharmacodynamic properties. A notable example of a drug featuring a similar structural motif is Fluoxetine (Prozac®), where a trifluoromethylphenoxy group is linked via an ether bond to a propylamino chain, highlighting the pharmaceutical relevance of this chemical space.[2][3]
This guide provides detailed application notes and protocols for the two most robust and widely applicable methods for the etherification of 2-[3-(trifluoromethyl)phenoxy]ethanol: the Williamson Ether Synthesis and the Mitsunobu Reaction.
Mechanistic Considerations and Strategic Choices
The primary alcohol of 2-[3-(trifluoromethyl)phenoxy]ethanol is well-suited for nucleophilic substitution reactions. The choice between the Williamson and Mitsunobu methods often depends on the nature of the coupling partner and the desired stereochemical outcome.
-
Williamson Ether Synthesis: This classical SN2 reaction is ideal for coupling the alcohol with unhindered primary alkyl halides or sulfonates.[4] The reaction proceeds by deprotonating the alcohol to form a potent alkoxide nucleophile, which then displaces a leaving group on the electrophile.[3] The trifluoromethyl group on the aromatic ring is electron-withdrawing, which slightly increases the acidity of the alcohol proton compared to unsubstituted phenoxyethanol, facilitating its deprotonation.
-
Mitsunobu Reaction: This reaction offers a powerful alternative, particularly when coupling with a pronucleophile (such as a phenol or another alcohol) under mild, neutral conditions.[5][6] It is also the method of choice if an inversion of stereochemistry is required at a chiral secondary alcohol center (though not applicable to our primary alcohol substrate). The reaction activates the alcohol in situ to facilitate nucleophilic attack.[5][6]
Protocol 1: Williamson Ether Synthesis for O-Alkylation
The Williamson ether synthesis is a reliable and scalable method for forming ether bonds. For 2-[3-(trifluoromethyl)phenoxy]ethanol, its primary hydroxyl group makes it an excellent substrate for SN2 reactions with primary alkyl halides.
Causality of Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide.[3] This ensures a high concentration of the active nucleophile. Alternatively, weaker bases like potassium carbonate (K₂CO₃) can be effective, especially in polar aperiodic solvents.
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred.[7] They effectively solvate the cation of the alkoxide without hydrogen bonding to the oxygen nucleophile, thus maximizing its reactivity.
-
Alkylating Agent: Primary alkyl halides (iodides > bromides > chlorides) are the best electrophiles for this reaction to ensure the SN2 pathway is favored and to minimize the competing E2 elimination side reaction.[4][8]
Visualization of the Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis of 2-[3-(trifluoromethyl)phenoxy]ethanol derivatives.
Step-by-Step Protocol: Synthesis of 1-(2-Methoxyethoxy)-3-(trifluoromethyl)benzene
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
2-[3-(Trifluoromethyl)phenoxy]ethanol (1.0 eq.)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq.)
-
Methyl iodide (1.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Reaction Setup:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C (ice bath), add a solution of 2-[3-(trifluoromethyl)phenoxy]ethanol in anhydrous DMF dropwise over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases, indicating complete formation of the alkoxide.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether.
-
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 75-90% |
| Appearance | Colorless oil |
| ¹H NMR | Protons on the carbon adjacent to the newly formed ether oxygen will show a characteristic downfield shift to ~3.4-3.7 ppm. |
| ¹³C NMR | Carbons adjacent to the ether oxygen typically appear in the 50-80 ppm range. |
| IR Spectroscopy | A strong C-O stretching band will be present between 1050-1150 cm⁻¹. |
| Mass Spec. | The molecular ion peak corresponding to the product's mass should be observed. |
Protocol 2: Mitsunobu Reaction for Ether Synthesis
The Mitsunobu reaction is an excellent method for forming ethers from alcohols when the Williamson synthesis is not suitable, for instance, when coupling with another alcohol (as a pronucleophile) or a phenol.[9] It proceeds under mild, neutral conditions.
Causality of Experimental Choices:
-
Reagents: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) are the classic reagents.[5] PPh₃ activates the azodicarboxylate, which then activates the alcohol, turning the hydroxyl group into a good leaving group.
-
Pronucleophile: The incoming nucleophile (e.g., a phenol) should have a pKa of approximately 13 or lower to be acidic enough to be deprotonated by the betaine intermediate formed in the reaction, which is crucial for the final SN2 displacement.[9]
-
Solvent: Anhydrous THF is the most common solvent as it effectively dissolves all reactants and intermediates.
Visualization of the Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu reaction showing key intermediates.
Step-by-Step Protocol: Synthesis of an Aryl Ether
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
-
2-[3-(Trifluoromethyl)phenoxy]ethanol (1.0 eq.)
-
A substituted phenol (pronucleophile, 1.1 eq.)
-
Triphenylphosphine (PPh₃, 1.2 eq.)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq., typically as a 40% solution in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-[3-(trifluoromethyl)phenoxy]ethanol, the phenol, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
-
Reagent Addition:
-
Slowly add the DEAD or DIAD solution dropwise to the cooled reaction mixture over 20-30 minutes. A color change and/or formation of a precipitate is often observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The primary byproducts are triphenylphosphine oxide and the hydrazine derivative of DEAD/DIAD. Triphenylphosphine oxide can often be partially removed by crystallization from a nonpolar solvent like diethyl ether or by trituration.
-
Purify the crude residue by flash column chromatography on silica gel to separate the desired ether from the byproducts.
-
Troubleshooting and Self-Validation
| Issue | Potential Cause | Solution |
| Low Yield | Incomplete reaction; nucleophile not acidic enough. | Extend reaction time; confirm the pKa of the pronucleophile is <13. |
| Difficult Purification | High concentration of phosphine oxide and hydrazine byproducts. | Use polymer-supported triphenylphosphine or specialized azodicarboxylates designed for easier removal.[6] |
| Side Product Formation | The azodicarboxylate may act as a nucleophile if the intended pronucleophile is not reactive enough. | Ensure the pronucleophile is sufficiently acidic and nucleophilic. |
Conclusion
Both the Williamson ether synthesis and the Mitsunobu reaction are highly effective methods for the etherification of 2-[3-(trifluoromethyl)phenoxy]ethanol. The Williamson synthesis is a cost-effective and straightforward choice for reactions with primary alkyl halides. The Mitsunobu reaction provides a milder alternative, expanding the scope to include a wider range of nucleophiles, such as phenols, under neutral conditions. The selection of the appropriate method should be guided by the specific synthetic target, the nature of the reactants, and the desired scale of the reaction. Careful execution of these protocols will enable researchers to efficiently generate diverse libraries of ether derivatives for applications in drug discovery and development.
References
-
Robertson, D. W., Jones, N. D., & Swartzendruber, J. K. (1988). The synthesis and absolute configuration of the enantiomers of fluoxetine, a potent and selective inhibitor of serotonin uptake. Journal of Medicinal Chemistry, 31(1), 185–189. Available at: [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. Available at: [Link]
-
Chemistry Notes. Williamson ether synthesis: simple mechanism, 3 examples. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Chemistry Steps. Mitsunobu Reaction. Available at: [Link]
-
Stanek, K., Koller, R., & Togni, A. (2020). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Reviews and Letters, 7, 742-753. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. Available at: [Link]
-
ChemTalk. Williamson Ether Synthesis. Available at: [Link]
-
Leroux, F., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Available at: [Link]
-
PubChem. Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate. Available at: [Link]
-
Jiang, X., et al. (2018). Rapid Dehydroxytrifluoromethoxylation of Alcohols. iScience, 5, 135-144. Available at: [Link]
-
Okamoto, K., et al. (1977). Mechanism of bimolecular nucleophilic substitution. Part 9. Stereochemical course of ortho-alkylation of phenoxide ion with optically active alkyl halides under SN2 reaction conditions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1488-1494. Available at: [Link]
-
Wang, F., et al. (2020). Nucleophilic trifluoromethoxylation of alkyl halides without silver. Nature Communications, 11, 755. Available at: [Link]
-
ResearchGate. (2020). Nucleophilic trifluoromethoxylation of alkyl halides without silver. Available at: [Link]
- Google Patents. (2001). Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides.
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. Fluoxetine, an antidepressant, is better known as Prozac®. Sugges... | Study Prep in Pearson+ [pearson.com]
- 3. Synthesis of Prozac (Fluoxetine) - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 6. Fluoxetine hydrochloride (Prozac®) is a widely used antidepressan... | Study Prep in Pearson+ [pearson.com]
- 7. files.sciengine.com [files.sciengine.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Removal of Unreacted 3-Trifluoromethylphenol
Welcome to the technical support center for handling 3-trifluoromethylphenol in your reaction mixtures. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying their products from this acidic starting material. Here, you will find in-depth troubleshooting guides and frequently asked questions to streamline your purification processes.
Introduction
3-(Trifluoromethyl)phenol is a common intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1][2] Its unique electronic properties, imparted by the strongly electron-withdrawing trifluoromethyl group, make it a valuable building block. However, its acidic nature and solubility characteristics can present challenges during reaction workup and product purification. This guide provides a comprehensive overview of effective strategies to remove unreacted 3-trifluoromethylphenol from your reaction mixtures, ensuring the high purity of your final compounds.
Understanding the Challenge: Key Properties of 3-Trifluoromethylphenol
A thorough understanding of the physicochemical properties of 3-trifluoromethylphenol is the foundation for designing an effective purification strategy.
| Property | Value | Significance for Purification |
| pKa | 8.68 - 9.08[3][4] | The acidity of the phenolic proton allows for its conversion to a water-soluble salt (phenoxide) upon treatment with a suitable base. This is the cornerstone of liquid-liquid extraction for its removal. |
| Boiling Point | 178-179 °C[2][3][5] | The relatively high boiling point can make it difficult to remove by simple evaporation, especially if the desired product is also a high-boiling liquid. Distillation is a viable option if there is a significant difference in boiling points between it and the product. |
| Solubility | Insoluble in water.[1][3] Soluble in many organic solvents. | Its insolubility in water and good solubility in common organic solvents (e.g., ethers, esters, halogenated hydrocarbons) means it will preferentially reside in the organic phase during a standard extraction, co-localizing with many organic products. |
| Density | 1.333 g/mL at 25 °C[2][3] | Being denser than water, the organic layer containing 3-trifluoromethylphenol may be the lower layer in an extraction with an aqueous phase, depending on the solvent used. |
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove 3-trifluoromethylphenol by simply washing with water?
A1: 3-Trifluoromethylphenol is insoluble in neutral water.[1][3] Therefore, a simple water wash will not effectively extract it from an organic solvent.
Q2: Can I remove 3-trifluoromethylphenol by evaporation under reduced pressure?
A2: Due to its high boiling point (178-179 °C), removing 3-trifluoromethylphenol via a rotary evaporator is often inefficient and may require high temperatures and very low pressures.[2][3][5] This could potentially lead to the degradation of a thermally sensitive product.
Q3: Is 3-trifluoromethylphenol visible on a standard silica gel TLC plate?
A3: Yes, 3-trifluoromethylphenol can be visualized on a TLC plate using a UV lamp (254 nm) due to its aromatic ring. Staining with potassium permanganate or ceric ammonium molybdate can also be effective.
Troubleshooting Guides: Purification Strategies
This section provides detailed, step-by-step protocols for the most common and effective methods to remove unreacted 3-trifluoromethylphenol.
Scenario 1: Your product is a neutral or basic compound and is stable to aqueous base.
The most straightforward approach in this case is a liquid-liquid extraction using an aqueous basic solution.[6][7] This method leverages the acidity of the phenol to convert it into its water-soluble salt, which is then partitioned into the aqueous phase.
Workflow for Basic Liquid-Liquid Extraction
Caption: Principle of acid-base extraction for phenol removal.
Scenario 2: Your product is sensitive to basic conditions or is also acidic.
If your desired product is unstable in the presence of a base or is itself acidic, a basic wash is not suitable. In such cases, column chromatography is the preferred method of purification.
Troubleshooting Column Chromatography
Q: What is a good starting solvent system for the column chromatography of a mixture containing 3-trifluoromethylphenol?
A: The polarity of 3-trifluoromethylphenol is moderate. A good starting point for a solvent system on a silica gel column is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. [8]A typical starting ratio would be 9:1 or 4:1 hexanes:ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation between the product and the phenol. [8] Q: 3-Trifluoromethylphenol is streaking on my TLC plate and column. What can I do?
A: Streaking of acidic compounds on silica gel is common. To mitigate this, you can add a small amount of a modifying agent to your eluent. For an acidic compound like 3-trifluoromethylphenol, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can improve the peak shape by suppressing the ionization of the phenol on the acidic silica surface.
General Protocol for Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that provides a good separation (ΔRf > 0.2) between your product and 3-trifluoromethylphenol.
-
Column Packing: Pack a column with silica gel using your chosen eluent.
-
Loading: Dissolve your crude mixture in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the column.
-
Elution: Run the column with your chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product, free from 3-trifluoromethylphenol.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Scenario 3: Your product is a high-boiling liquid with a significantly different boiling point from 3-trifluoromethylphenol.
If your product is thermally stable and has a boiling point that differs by at least 30-40 °C from that of 3-trifluoromethylphenol (178-179 °C), distillation can be an effective purification method. [9]
Considerations for Distillation
-
Simple Distillation: Suitable if the boiling point difference is large (>100 °C).
-
Fractional Distillation: Necessary for closer boiling points. A fractionating column (e.g., Vigreux or packed) will be required to achieve good separation.
-
Vacuum Distillation: If your product has a very high boiling point or is sensitive to high temperatures, distillation under reduced pressure will lower the boiling points of both components, potentially enabling a separation at a lower temperature.
Scenario 4: Your product is a solid.
If your desired product is a solid, recrystallization may be an effective purification technique, provided a suitable solvent can be found.
Protocol for Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. [10]Conversely, the 3-trifluoromethylphenol impurity should either be very soluble in the cold solvent or largely insoluble in the hot solvent.
-
Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent. [11]3. Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the desired product. [10]4. Filtration: Collect the purified crystals by vacuum filtration. [11]5. Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals to remove residual solvent.
Safety Information
3-(Trifluoromethyl)phenol is a corrosive and hazardous chemical. It can cause burns to the eyes, skin, and mucous membranes. [3][5]Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
Ottokemi. 3-(Trifluoromethyl)phenol, 99%. [Link]
-
Stenutz. 3-trifluoromethylphenol. [Link]
-
Busca, G. (2007). Technologies for the removal of phenol from fluid streams: a short review of recent developments. Journal of Hazardous Materials, 141(3), 439-449. [Link]
-
Wikipedia. Acid-base extraction. [Link]
-
Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. [Link]
-
Royal Society of Chemistry. (2014). Organic Practical Setup 5. Washing to remove acid impurities. [Link]
-
Al-Ani, F. H., & Al-Khafaji, Y. A. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Molecules, 28(24), 8089. [Link]
-
Biotage. (2023). Why are Phenols so Challenging to Extract from Water?[Link]
- Google Patents.
-
Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]
-
Chemsrc. 3-(Trifluoromethyl)phenol | CAS#:98-17-9. [Link]
-
Sut, S., & Dall'Acqua, S. (2019). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Antioxidants, 8(11), 543. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
ChemBK. 3-(Trifluoromethyl)phenol. [Link]
-
ResearchGate. Column chromatography of phenolics?[Link]
-
Columbia University. Column chromatography. [Link]
- Google Patents. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
-
Hopemax. Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. [Link]
-
PubChem. 3-(Trifluoromethyl)phenol. [Link]
-
Sousa, A., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(2), 241. [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. [Link]
-
Reddit. Chromatography to separate polar molecules?[Link]
-
Wellesley College. Recrystallization. [Link]
-
Professor Dave Explains. (2020). Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
- 1. 3-Trifluoromethylphenol CAS#: 98-17-9 [m.chemicalbook.com]
- 2. Manufacturers of 3-(Trifluoromethyl)phenol, 99%, CAS 98-17-9, T 1889, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 3. 98-17-9 | 3-Trifluoromethylphenol [fluoromart.com]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. fishersci.com [fishersci.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. magritek.com [magritek.com]
- 8. columbia.edu [columbia.edu]
- 9. nbinno.com [nbinno.com]
- 10. youtube.com [youtube.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Enhancing Phenoxyethanol Synthesis with Fluorinated Phenols
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals exploring the synthesis of phenoxyethanol and its derivatives, with a specialized focus on leveraging fluorinated phenols to improve yield and introduce novel functionalities. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this valuable synthetic transformation.
Introduction: The Strategic Advantage of Fluorine in Phenoxyethanol Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers, including phenoxyethanol.[1] The reaction typically involves the SN2 reaction of a deprotonated alcohol (alkoxide) with a primary alkyl halide.[1][2] While the synthesis of phenoxyethanol from phenol and 2-chloroethanol or ethylene oxide is well-established, the incorporation of fluorine atoms onto the phenol ring presents both unique opportunities and challenges.[3]
Fluorine's high electronegativity can significantly influence the electronic properties of the phenol, impacting its acidity and the nucleophilicity of the corresponding phenoxide. This guide will delve into how to harness these effects to your advantage and troubleshoot common issues that arise when working with these electron-deficient systems.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of phenoxyethanol from fluorinated phenols.
Issue 1: Low or No Conversion of the Fluorinated Phenol
A lack of conversion is a frequent hurdle, often stemming from incomplete deprotonation of the fluorinated phenol or suboptimal reaction conditions.
-
Potential Cause A: Incomplete Deprotonation. Fluorinated phenols are generally more acidic than phenol itself due to the electron-withdrawing nature of fluorine. While this facilitates deprotonation, an inappropriately weak base can still lead to an unfavorable equilibrium.
-
Solution:
-
Select a Stronger Base: If you are using a weak base like potassium carbonate (K₂CO₃) and observing poor conversion, consider switching to a stronger base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or for particularly electron-deficient phenols, sodium hydride (NaH).[4]
-
Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous when using this reagent.
-
Verify Base Stoichiometry: Use at least a stoichiometric equivalent of the base to the fluorinated phenol. A slight excess (1.1-1.2 equivalents) can help drive the deprotonation to completion.
-
-
-
Potential Cause B: Poor Nucleophilicity of the Fluorinated Phenoxide. The high electronegativity of fluorine can reduce the nucleophilicity of the resulting phenoxide ion, slowing down the SN2 reaction. The choice of solvent plays a critical role here.
-
Solution:
-
Utilize Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended. These solvents solvate the cation of the phenoxide salt, leaving the anionic oxygen more "naked" and nucleophilic.[5] Protic solvents, such as ethanol or water, can form hydrogen bonds with the phenoxide, reducing its nucleophilicity.[6]
-
Consider a Phase-Transfer Catalyst: In a biphasic system (e.g., a solid base in an organic solvent), a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be highly effective. The PTC transports the phenoxide from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs.[7][8][9] This can significantly accelerate the reaction rate.[9]
-
-
-
Potential Cause C: Inactive Alkylating Agent. The reactivity of the 2-haloethanol can impact the reaction rate.
-
Solution:
-
Choice of Halide: The reactivity of 2-haloethanols follows the trend I > Br > Cl. If you are using 2-chloroethanol and experiencing slow reaction times, consider switching to 2-bromoethanol.
-
Check for Degradation: Ensure your 2-haloethanol reagent is pure and has not degraded over time.
-
-
Below is a decision-making workflow to troubleshoot low conversion:
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. readchemistry.com [readchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. A stable electron-deficient metal–organic framework for colorimetric and luminescence sensing of phenols and anilines - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Low temperature and chloramphenicol induction of respiratory deficiency in a cold-sensitive mutant of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Resolving Aqueous Solubility Challenges of Trifluoromethyl Phenoxyethanol
Welcome to the technical support center dedicated to addressing the solubility challenges of trifluoromethyl phenoxyethanol in aqueous solutions. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in dissolving this compound for their experiments. Here, we provide in-depth, evidence-based troubleshooting strategies and foundational knowledge to ensure the successful formulation and application of trifluoromethyl phenoxyethanol in your research.
Introduction: The Solubility Hurdle
Trifluoromethyl phenoxyethanol, a compound of interest in various research and development fields, presents a significant formulation challenge due to its low water solubility. This characteristic stems from its molecular structure, which includes a hydrophobic aromatic ring and a potent electron-withdrawing trifluoromethyl group. These features contribute to a high octanol-water partition coefficient, making it resistant to dissolving in aqueous media.[1] Overcoming this hurdle is critical for a range of applications, from in vitro biological assays to the development of parenteral drug formulations.[2][3]
This guide will walk you through a logical progression of techniques, from simple adjustments to more advanced formulation strategies, to effectively solubilize trifluoromethyl phenoxyethanol.
Frequently Asked Questions (FAQs)
Q1: Why is my trifluoromethyl phenoxyethanol not dissolving in water?
Trifluoromethyl phenoxyethanol is an organic molecule with significant hydrophobic character. The presence of the phenyl and trifluoromethyl groups makes it poorly soluble in polar solvents like water.[1] Direct dissolution in aqueous buffers or media will likely result in precipitation or the formation of a non-homogenous suspension.
Q2: I've used DMSO to make a stock solution, but it precipitates when I add it to my aqueous buffer. What's happening?
This is a common issue known as "crashing out." While trifluoromethyl phenoxyethanol dissolves readily in organic solvents like Dimethyl Sulfoxide (DMSO),[4] this high-concentration stock solution becomes unstable when diluted into an aqueous system where DMSO is no longer the primary solvent. The compound is forced out of the solution as it comes into contact with the water, in which it is insoluble.[5]
Q3: Are there any immediate steps I can take to improve solubility?
Yes, several initial strategies can be attempted. These include the use of co-solvents, adjusting the pH of the solution, and gentle heating. The success of these methods depends on the final required concentration and the constraints of your experimental system.
Q4: Will the method I use to dissolve the compound affect my experiment?
Absolutely. The chosen solubilization technique can have significant downstream effects. For instance, high concentrations of co-solvents like ethanol or DMSO can be toxic to cells in culture.[5] Surfactants can interfere with protein-ligand binding assays, and pH adjustments may alter the compound's activity or the stability of other components in your experiment.[6][7] It is crucial to choose a method compatible with your specific application and to include appropriate vehicle controls in your experiments.
In-Depth Troubleshooting Guides
Issue 1: The compound precipitates out of a DMSO stock solution upon aqueous dilution.
Root Cause Analysis:
The primary issue is the drastic change in solvent polarity upon dilution. The compound, stable in 100% DMSO, is not soluble in the final aqueous environment.
Step-by-Step Solution: The Co-Solvent Approach
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, creating a more favorable environment for hydrophobic compounds.[2]
Recommended Co-solvents:
-
Ethanol: Often used in pharmaceutical formulations.
-
Propylene Glycol (PG): A common vehicle for oral and parenteral drugs.
-
Polyethylene Glycol 400 (PEG 400): Valued for its low toxicity and good solubilizing power.[2]
Experimental Protocol: Preparing a Co-Solvent-Based Formulation
-
Initial Dissolution: Dissolve the trifluoromethyl phenoxyethanol in the chosen co-solvent (e.g., PEG 400) to create a primary stock solution. Gentle vortexing or sonication can aid this process.
-
Stepwise Dilution: Instead of diluting directly into your final aqueous buffer, perform a serial dilution. For example, dilute the primary stock 1:1 with the co-solvent, then 1:1 with a 50:50 mixture of co-solvent and water, before making the final dilution into the 100% aqueous medium.
-
Final Concentration Check: Ensure the final concentration of the co-solvent in your experiment is at a non-toxic and non-interfering level (typically <1% for most cell-based assays).
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of the co-solvent(s) to account for any solvent-induced effects in your assay.
| Co-Solvent | Typical Starting Concentration | Key Considerations |
| DMSO | < 1% (final) | Can be cytotoxic at higher concentrations.[5] |
| Ethanol | < 1% (final) | Potential for cytotoxicity; can affect enzyme kinetics. |
| PEG 400 | < 5% (final) | Generally well-tolerated; can increase solution viscosity.[2] |
| Propylene Glycol | < 5% (final) | Good safety profile; used in many FDA-approved formulations.[2] |
Issue 2: Co-solvents are not providing sufficient solubility or are incompatible with the experimental system.
Root Cause Analysis:
For highly insoluble compounds or sensitive assays (e.g., primary cell culture, in vivo studies), co-solvents may not achieve the target concentration or may introduce unacceptable biological effects.
Step-by-Step Solution 1: pH Adjustment
The solubility of ionizable compounds can be dramatically influenced by pH.[7] If trifluoromethyl phenoxyethanol has an ionizable group (such as a phenolic hydroxyl group), altering the pH can convert it into a more soluble salt form.[8][9] For a compound with a phenolic group, increasing the pH above its pKa will deprotonate it, forming a more water-soluble phenolate anion.[9][10]
Experimental Protocol: pH-Mediated Solubilization
-
Determine pKa: Identify the pKa of the ionizable group on trifluoromethyl phenoxyethanol. The pKa of 4-(trifluoromethyl)phenol is approximately 8.67.[10]
-
Prepare Buffers: Prepare a series of buffers with pH values around and above the pKa (e.g., pH 8.5, 9.0, 9.5, 10.0).
-
Solubility Testing: Attempt to dissolve the compound directly in these buffers. Use a standardized amount of compound and buffer, and allow sufficient time for equilibration (e.g., 24 hours with gentle agitation).
-
Quantification: After equilibration, centrifuge the samples to pellet any undissolved material and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Stability Check: Ensure the compound is stable at the pH required for solubilization. Incubate the dissolved compound at the optimal pH for the duration of your experiment and re-analyze to check for degradation.
-
Final pH Adjustment: If the high pH is incompatible with your experiment, a "pH shift" method can be used. Dissolve the compound at a high pH and then carefully neutralize the solution to the desired experimental pH just before use. This can sometimes create a supersaturated, kinetically stable solution, but be vigilant for precipitation over time.
Decision Workflow for Solubility Enhancement
Caption: Decision tree for selecting a solubilization strategy.
Step-by-Step Solution 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate poorly water-soluble "guest" molecules, like trifluoromethyl phenoxyethanol, forming an inclusion complex that is water-soluble.[][13]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.[14]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity, often used in parenteral formulations.[15]
Experimental Protocol: Solubilization via Cyclodextrin Complexation
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-20% w/v HP-β-CD in water or buffer).
-
Add Compound: Add an excess of trifluoromethyl phenoxyethanol to the cyclodextrin solution.
-
Equilibrate: Agitate the mixture vigorously (e.g., on a shaker or with a magnetic stirrer) for 24-48 hours at a controlled temperature to allow for the formation of the inclusion complex.
-
Remove Excess Compound: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Determine Concentration: Quantify the concentration of the solubilized compound in the clear filtrate using an appropriate analytical method (e.g., HPLC-UV). This represents the maximum solubility achieved with that cyclodextrin concentration.
-
Dilute as Needed: The resulting clear stock solution can then be diluted in your aqueous experimental medium.
Step-by-Step Solution 3: Micellar Solubilization with Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in water.[16] These micelles have a hydrophobic core that can entrap and solubilize poorly soluble compounds.[17][18]
Recommended Surfactants for Research Applications:
-
Polysorbate 80 (Tween® 80): A non-ionic surfactant commonly used in pharmaceutical formulations.[19]
-
Poloxamers (e.g., Pluronic® F-68): Non-ionic triblock copolymers with a good safety profile.
-
Sodium Dodecyl Sulfate (SDS): An anionic surfactant with strong solubilizing power, but often denaturing to proteins and cytotoxic. Use with caution.[19]
Experimental Protocol: Using Surfactants for Solubilization
-
Prepare Surfactant Solution: Create a series of aqueous surfactant solutions at concentrations above their known CMC.
-
Add Compound: Add an excess of trifluoromethyl phenoxyethanol to each surfactant solution.
-
Equilibrate: Mix thoroughly and allow to equilibrate for several hours or overnight to ensure complete partitioning of the compound into the micelles.
-
Clarify and Quantify: Centrifuge and/or filter the solutions to remove undissolved material. Measure the concentration of the solubilized compound in the clear supernatant.
-
Select Optimal Concentration: Choose the lowest surfactant concentration that achieves the desired compound solubility to minimize potential experimental artifacts.
-
Control for Surfactant Effects: Always include a vehicle control with the same concentration of surfactant to assess any independent biological or chemical effects of the surfactant itself.[19]
Summary and Best Practices
Resolving the solubility issues of trifluoromethyl phenoxyethanol requires a systematic approach. Start with the simplest methods, such as using co-solvents, and progress to more complex formulation strategies like pH adjustment, cyclodextrin complexation, or surfactant use as needed.
-
Always Characterize: No matter the method, it is critical to confirm the final concentration of your dissolved compound analytically.
-
Use Controls: The importance of a properly formulated vehicle control cannot be overstated. It is the only way to distinguish the effects of your compound from the effects of the excipients used to dissolve it.
-
Consider the Downstream Application: The choice of solubilization method must be compatible with your experimental model. What works for a simple chemical reaction may not be suitable for a sensitive cell-based assay.
By following the principles and protocols outlined in this guide, you can successfully overcome the solubility challenges of trifluoromethyl phenoxyethanol and generate reliable, reproducible data in your research.
References
-
Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmacy and Pharmaceutical Sciences.[Link]
-
Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics.[Link]
-
Cyclodextrin: A promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MOJ Bioequivalence & Bioavailability.[Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences.[Link]
-
Solubilization techniques used for poorly water-soluble drugs. PubMed.[Link]
-
What are the effects of surfactants on the solubilization of hydrophobic substances? Acme-Hardesty Blog.[Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.[Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate.[Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmacy and Technology.[Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.[Link]
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.[Link]
-
Solubilization of Hydrophobic Dyes in Surfactant Solutions. Molecules.[Link]
-
Micellar solubilization of drugs. Latin American Journal of Pharmacy.[Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments (JoVE).[Link]
-
Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate.[Link]
-
Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences.[Link]
-
How does pH affect solubility? askIITians.[Link]
-
Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.[Link]
-
Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3). Cheméo.[Link]
-
The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. Acme Organics.[Link]
-
How does pH affect water solubility of organic acids (or acids in general)? Reddit.[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. wjbphs.com [wjbphs.com]
- 7. How does pH affect solubility? - askIITians [askiitians.com]
- 8. ajptonline.com [ajptonline.com]
- 9. reddit.com [reddit.com]
- 10. 402-45-9 | CAS DataBase [m.chemicalbook.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. medcraveonline.com [medcraveonline.com]
- 15. scispace.com [scispace.com]
- 16. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asianpharmtech.com [asianpharmtech.com]
- 18. Micellar solubilization of drugs. [sites.ualberta.ca]
- 19. jocpr.com [jocpr.com]
Technical Support Center: Purification of 2-[3-(Trifluoromethyl)phenoxy]ethanol
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with the synthesis of 2-[3-(trifluoromethyl)phenoxy]ethanol and encountering challenges in its purification. Specifically, we will address the common issue of separating the desired mono-alkoxylated product from the frequently co-produced dialkylated byproduct, 1,2-bis(3-(trifluoromethyl)phenoxy)ethane.
Our approach is grounded in mechanistic understanding and practical, field-tested experience to provide you with a robust framework for troubleshooting and optimizing your purification workflow.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification of 2-[3-(trifluoromethyl)phenoxy]ethanol.
Frequently Asked Questions (FAQs)
Q1: I've performed a Williamson ether synthesis between 3-(trifluoromethyl)phenol and 2-chloroethanol, and my crude NMR shows two major products. What is the likely impurity?
A1: The most probable byproduct in this reaction is the dialkylated ether, 1,2-bis(3-(trifluoromethyl)phenoxy)ethane. This occurs when a molecule of the desired product, 2-[3-(trifluoromethyl)phenoxy]ethanol, acts as an alcohol nucleophile and reacts with another equivalent of the electrophile (e.g., 2-chloroethanol, or more likely, its activated form) or when two molecules of 3-(trifluoromethyl)phenol react with a di-substituted ethylene source. The reaction stoichiometry and conditions significantly influence the ratio of the desired mono-alkoxylated product to the dialkylated byproduct.
Q2: Why is the formation of the dialkylated byproduct so common?
A2: The formation of the dialkylated byproduct is a classic challenge in Williamson ether syntheses involving di-functional reagents or when the product itself can react further. The hydroxyl group of your target molecule, 2-[3-(trifluoromethyl)phenoxy]ethanol, can be deprotonated by the base in the reaction mixture, turning it into a potent nucleophile. This newly formed alkoxide can then compete with the starting phenoxide for the electrophile, leading to the formation of 1,2-bis(3-(trifluoromethyl)phenoxy)ethane.
Q3: My TLC plate shows two spots that are very close together. How can I improve their separation for analysis?
A3: Close-running spots on a Thin Layer Chromatography (TLC) plate indicate that the compounds have similar polarities, which is expected for the target product and its dialkylated byproduct. To improve separation:
-
Solvent System Optimization: The key is to find a mobile phase with the right polarity to differentiate between the slightly more polar hydroxyl-containing product and the less polar diether byproduct. Experiment with different solvent ratios. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Try varying the ratio from 9:1 to 3:1 (hexane:ethyl acetate).
-
Double Elution: Run the TLC plate in the same solvent system twice. After the first elution, remove the plate, dry it completely, and then place it back in the chamber for a second elution. This can often increase the separation between spots.
Q4: Is distillation a viable method for separating these two compounds?
A4: While fractional distillation is a powerful technique for separating liquids with different boiling points, it may be challenging in this case. The boiling point of 2-[3-(trifluoromethyl)phenoxy]ethanol is approximately 120-122 °C at 5 mmHg. The dialkylated byproduct, being significantly larger and more symmetrical, will have a substantially higher boiling point. However, both are high-boiling compounds, and distillation would likely require high vacuum and high temperatures, which could risk decomposition. For small-scale lab purifications (under 50g), column chromatography is generally the more practical and efficient method.
Part 2: In-Depth Purification Protocol - Flash Column Chromatography
Flash column chromatography is the recommended method for efficiently separating 2-[3-(trifluoromethyl)phenoxy]ethanol from its dialkylated byproduct on a laboratory scale. The underlying principle is the differential partitioning of the two compounds between the stationary phase (silica gel) and the mobile phase. The hydroxyl group in the desired product allows it to interact more strongly with the polar silica gel, causing it to elute more slowly than the less polar, non-hydrogen-bond-donating dialkylated byproduct.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or toluene.
-
Add a small amount of silica gel to this solution (this is known as "dry loading").
-
Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This dry-loading technique generally results in better separation than loading the sample as a concentrated liquid.
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight.
-
Pack the column with silica gel using the chosen mobile phase (e.g., a 9:1 mixture of hexane:ethyl acetate) as a slurry. Ensure the silica bed is well-compacted and free of air bubbles.
-
-
Loading the Sample:
-
Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer.
-
Gently add a small layer of sand or fritted disc on top of the sample to prevent disturbance of the silica bed during solvent addition.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase (e.g., 9:1 hexane:ethyl acetate). The less polar dialkylated byproduct will elute first.
-
Collect fractions and monitor the elution by TLC.
-
Once the byproduct has completely eluted, you can gradually increase the polarity of the mobile phase (e.g., to 7:1 or 5:1 hexane:ethyl acetate) to speed up the elution of the more polar desired product, 2-[3-(trifluoromethyl)phenoxy]ethanol.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-[3-(trifluoromethyl)phenoxy]ethanol.
-
Data Summary Table
| Compound | Structure | Key Differentiating Feature | Expected Elution Order (Normal Phase) |
| 1,2-bis(3-(trifluoromethyl)phenoxy)ethane | CF3-Ph-O-CH2-CH2-O-Ph-CF3 | Lacks H-bond donor | 1st (Less Polar) |
| 2-[3-(Trifluoromethyl)phenoxy]ethanol | CF3-Ph-O-CH2-CH2-OH | Contains -OH group | 2nd (More Polar) |
Part 3: Visual Workflow and Logic
To aid in visualizing the troubleshooting and decision-making process, the following diagram outlines the logical steps from identifying the purification challenge to achieving the final, pure product.
Caption: Workflow for the purification of 2-[3-(trifluoromethyl)phenoxy]ethanol.
References
-
Williamson Ether Synthesis Mechanism and Side Reactions. In Strategic Applications of Named Reactions in Organic Synthesis; Kurti, L., Czako, B., Eds.; Elsevier Academic Press: Amsterdam, 2005; pp 482-483.
-
URL: [Link]
-
-
Flash Column Chromatography: A Practical Guide. Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978, 43 (14), 2923–2925.
-
URL: [Link]
-
- Physicochemical Properties of 2-[3-(Trifluoromethyl)phenoxy]ethanol. The physical properties such as boiling point are critical for assessing the feasibility of separation by distillation.
Technical Support Center: Optimizing HPLC Retention for Fluorinated Phenoxyethanol Derivatives
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) retention of fluorinated phenoxyethanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges encountered with these unique compounds. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven resource.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of fluorinated phenoxyethanol derivatives.
Q1: Why are fluorinated phenoxyethanol derivatives challenging to analyze by reverse-phase HPLC?
A1: The difficulty lies in the dual nature of these molecules. The phenoxyethanol backbone provides a degree of polarity, while the fluorine atoms introduce unique electronic effects. Highly electronegative fluorine atoms can reduce the polarizability of the molecule, leading to weaker van der Waals interactions with traditional C18 stationary phases. This can result in poor retention, especially for derivatives with a low degree of fluorination or those that are more polar. Conversely, extensive fluorination can sometimes lead to increased retention on specialized fluorinated phases.[1]
Q2: What is the recommended starting point for method development?
A2: For initial method development, a standard C18 or C8 column is a reasonable starting point, as many phenoxyethanol and related compounds can be analyzed on these phases.[2][3][4] A typical starting mobile phase would be an isocratic mixture of acetonitrile and water (e.g., 50:50 v/v), with a flow rate of 1.0 mL/min and UV detection around 270 nm.[2][5] However, be prepared to modify this significantly based on the specific derivative.
Q3: Should I use a C18 or a specialized fluorinated stationary phase?
A3: While C18 columns are versatile, fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or fluorinated alkyl groups, can offer alternative selectivity.[1][6] These phases can engage in dipole-dipole, π-π, and ion-exchange interactions that are different from the hydrophobic interactions that dominate on a C18 phase.[6] Consider a fluorinated phase if you experience poor retention or co-elution with impurities on a C18 column.[1]
Q4: How does the position and number of fluorine atoms affect retention?
A4: The impact of fluorination is complex. Generally, increasing the number of fluorine atoms can decrease retention on a standard C18 phase due to the aforementioned reduction in polarizability. However, the position of the fluorine atoms on the aromatic ring or the ethoxy chain can influence the molecule's dipole moment and its ability to interact with the stationary phase, leading to varied and sometimes unpredictable retention behavior.
Q5: What are the key mobile phase parameters to optimize?
A5: The primary parameters to adjust are the type and percentage of the organic modifier, the pH of the aqueous component (if the analyte is ionizable), and the buffer concentration.[7] Acetonitrile and methanol are the most common organic modifiers, and switching between them can significantly alter selectivity.[7]
Troubleshooting Guide: A Symptom-Based Approach
This guide provides a systematic approach to resolving common issues encountered during the analysis of fluorinated phenoxyethanol derivatives.
Issue 1: Poor or No Retention (Analyte Elutes at or Near the Void Volume)
This is a frequent challenge with more polar fluorinated phenoxyethanol derivatives on traditional reverse-phase columns.[8][9][10]
Initial Diagnostic Questions:
-
Is your mobile phase sufficiently aqueous? In reverse-phase chromatography, water is the weak solvent. Increasing the aqueous component of the mobile phase will increase retention.
-
Is your compound highly polar? Highly polar compounds are often difficult to retain using traditional HPLC methods.[9]
-
Have you considered alternative chromatography modes? For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a more suitable technique.[8][10]
Step-by-Step Solutions:
-
Decrease the Organic Modifier Concentration: Systematically decrease the percentage of acetonitrile or methanol in your mobile phase in 5-10% increments. This will increase the overall polarity of the mobile phase, promoting greater interaction with the nonpolar stationary phase.[7]
-
Switch to a More Retentive Column: If decreasing the organic content is insufficient, consider a column with a higher carbon load (e.g., a high-density C18) or a longer alkyl chain.
-
Explore Alternative Stationary Phases:
-
Phenyl-Hexyl Phases: These columns can provide alternative selectivity through π-π interactions with the aromatic ring of your analyte.
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, making them more compatible with highly aqueous mobile phases and offering different selectivity for polar compounds.
-
Fluorinated Phases (PFP, F-alkyl): As mentioned, these can provide unique retention mechanisms for fluorinated compounds.[1]
-
-
Consider HILIC: For extremely polar derivatives that are unretained in reverse-phase, HILIC is a powerful alternative.[10] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Ideal chromatographic peaks should be symmetrical. Asymmetrical peaks can compromise resolution and lead to inaccurate quantification.[11]
Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front, is a common issue.[12]
Potential Causes & Solutions:
-
Secondary Interactions with Silanols: Residual silanol groups on the silica backbone of the stationary phase can interact with basic functional groups on the analyte, causing tailing.
-
Solution: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%). This will protonate the silanol groups, minimizing these secondary interactions. For basic analytes, lowering the mobile phase pH can also improve peak shape.
-
-
Column Contamination or Degradation: The column inlet frit can become blocked, or the stationary phase can degrade over time.[11][13]
-
Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If this doesn't resolve the issue, the guard column or the analytical column may need to be replaced.
-
-
Inadequate Buffering: If the mobile phase pH is close to the pKa of your analyte, small fluctuations can lead to changes in ionization state and result in tailing.
-
Solution: Ensure your mobile phase is adequately buffered at a pH at least 1.5-2 units away from the analyte's pKa. Increase the buffer concentration if necessary.
-
Peak Fronting
Peak fronting, where the front of the peak is sloped, is less common than tailing.[12]
Potential Causes & Solutions:
-
Column Overload: Injecting too much sample can lead to fronting.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[13]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Split Peaks
Split peaks can appear as two closely eluting peaks or a peak with a shoulder.[13]
Potential Causes & Solutions:
-
Partially Blocked Column Frit: Similar to peak tailing, a blockage can distort the sample band.[13]
-
Solution: Reverse and flush the column, or replace the frit if possible.
-
-
Column Void: A void at the head of the column can cause the sample to travel through two different paths.[13]
-
Solution: This usually indicates the end of the column's life, and it should be replaced.
-
-
Co-eluting Impurity: What appears to be a split peak may actually be two different compounds.
-
Solution: Try adjusting the mobile phase composition or gradient to improve resolution. Using a mass spectrometer (MS) detector can help confirm if there are two different masses under the peak.
-
Issue 3: Inconsistent Retention Times
Fluctuating retention times can make peak identification and quantification unreliable.
Potential Causes & Solutions:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common culprit.
-
Solution: Ensure accurate and precise measurement of mobile phase components. Premixing the mobile phase in a single container can improve consistency.
-
-
Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
System Equilibration: The HPLC system, especially the column, needs to be fully equilibrated with the mobile phase before analysis.
-
Solution: Flush the column with at least 10-20 column volumes of the mobile phase before starting your injection sequence.
-
-
Pump Performance Issues: Worn pump seals or check valves can lead to inconsistent flow rates.
-
Solution: Perform regular preventative maintenance on your HPLC pump.
-
Experimental Protocols & Data Presentation
Systematic Method Development Workflow
Caption: A systematic workflow for HPLC method development.
Troubleshooting Peak Tailing: A Decision Tree
Caption: A decision tree for troubleshooting peak tailing.
Recommended Starting HPLC Conditions
| Parameter | Recommended Starting Condition | Notes |
| Column | C18, 150 x 4.6 mm, 5 µm | A good general-purpose starting point.[2] |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid helps to improve peak shape for basic compounds. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Gradient | 5% to 95% B over 20 minutes | A good scouting gradient to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | A controlled temperature ensures reproducible retention times.[2] |
| Injection Volume | 10 µL | Adjust based on sample concentration and detector sensitivity. |
| Detection | UV at 270 nm | Phenoxyethanol has a characteristic absorbance around this wavelength.[2][5] |
References
-
The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC - PMC. Available from: [Link]
-
Separation of 2-Phenoxyethanol on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available from: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available from: [Link]
-
A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation - Istanbul University Press. Available from: [Link]
-
Simultaneous Analysis of Phenoxyethanol and Parabens - SCION Instruments. Available from: [Link]
-
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC. Available from: [Link]
-
Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phen - DCVMN. Available from: [Link]
-
Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. Available from: [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. Available from: [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PubMed. Available from: [Link]
-
Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - The University of Aberdeen Research Portal. Available from: [Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. Available from: [Link]
-
(PDF) Gas-chromatographic identification of fluorine-containing organic compounds. Available from: [Link]
-
Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. Available from: [Link]
-
Retention of [18F]fluoride on reversed phase HPLC columns | Request PDF - ResearchGate. Available from: [Link]
-
Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine | Request PDF - ResearchGate. Available from: [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available from: [Link]
-
Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group. Available from: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available from: [Link]
-
What are the Common Peak Problems in HPLC - Chromatography Today. Available from: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. Available from: [Link]
-
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - ResearchGate. Available from: [Link]
-
Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. Available from: [Link]
-
Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC. Available from: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Istanbul University Press [iupress.istanbul.edu.tr]
- 3. Simultaneous Analysis of Phenoxyethanol and Parabens | SCION [scioninstruments.com]
- 4. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dcvmn.org [dcvmn.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. selectscience.net [selectscience.net]
- 10. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. rheniumgroup.co.il [rheniumgroup.co.il]
crystallization solvents for 2-[3-(Trifluoromethyl)phenoxy]ethanol purification
Executive Summary
You have requested crystallization solvents for 2-[3-(Trifluoromethyl)phenoxy]ethanol (CAS: 52073-64-0).[1]
CRITICAL TECHNICAL ALERT: Based on structural analogs and patent literature for Travoprost intermediates, this compound is typically a viscous oil or low-melting solid (MP < 30°C) at room temperature.[1][2] While crystallization is possible, it frequently requires sub-ambient temperatures (-20°C to -10°C) or specific seeding protocols to prevent "oiling out" (liquid-liquid phase separation).
If your material is an oil at room temperature, high-vacuum fractional distillation is often the superior purification method.[1][2][3] If you must crystallize (e.g., to reject specific impurities or for polymorph control), you must utilize the Low-Temperature Phase Control protocols detailed below.
Part 1: Decision Matrix & Workflow
Before selecting a solvent, determine your purification strategy based on the physical state of your crude material.[1][2][3]
Figure 1: Purification logic flow.[1][2][3] Attempting to crystallize a room-temperature oil without sub-ambient cooling is a common failure mode.[1][2]
Part 2: Recommended Solvent Systems
If crystallization is required, the trifluoromethyl group (
Tier 1: Non-Polar / Polar Mixtures (Best for Yield)
These systems balance the solubility of the aromatic ring with the rejection of polar impurities.[1][2]
| Solvent System | Ratio (v/v) | Temperature Profile | Risk Factor | Application |
| n-Hexane / Ethyl Acetate | 90:10 to 80:20 | Dissolve at 40°C → Cool to -20°C | Low | Standard purification.[1] Best for removing unreacted phenols.[1][2][3][4] |
| Heptane / Toluene | 95:5 | Dissolve at 50°C → Cool to 0°C | Medium | Use if material is very oily.[1][2][3] Toluene prevents early oiling out.[1][2][3][4] |
| Pentane / Diethyl Ether | 90:10 | Dissolve at RT → Cool to -78°C | High (Flammability) | Deep freeze crystallization for stubborn oils.[1][2] |
Tier 2: Antisolvent Systems (Best for Purity)
Use these if the primary impurity is the starting material (3-trifluoromethylphenol).[1][2]
-
Solvent: Isopropyl Alcohol (IPA) or Ethanol (minimal amount to dissolve).[2]
-
Protocol: Dissolve crude in 1 volume of IPA. Cool to 0°C. Slowly add cold water until turbidity persists. Seed immediately.
Part 3: Troubleshooting "Oiling Out"
Symptom: As the solution cools, droplets of oil form instead of crystals.[1][2][3] Cause: The system enters the liquid-liquid immiscibility region (metastable) before crossing the solubility curve.[1]
Corrective Protocol (The "Seeding Bridge"):
-
Temperature Control: Do not crash cool. Use a cooling ramp of 0.1°C/min.
-
The "Cloud Point" Hold:
-
Cool the solution until the first sign of turbidity (cloudiness).[1][2]
-
STOP cooling. Hold temperature constant.
-
Add seed crystals (0.1 wt%) of pure product.
-
Wait 2-4 hours.[1][2][3][5] The oil droplets should nucleate on the seeds and turn into solids.[1][2][3]
-
Resume slow cooling only after a solid bed is established.[1][2][3]
-
Figure 2: The "Oiling Out" Rescue Protocol. Critical for low-melting ethers.[1]
Part 4: Impurity Management (Q&A)
Q: How do I remove unreacted 3-(trifluoromethyl)phenol? A: Crystallization alone is often inefficient for phenol removal because phenols co-crystallize or adsorb onto the surface.[1][2]
-
Pre-Crystallization Wash: Dissolve crude in Ethyl Acetate.[1][2][3] Wash with 1M NaOH (pH > 12).[1][2][3] The phenol becomes a phenolate salt (water-soluble) and partitions into the aqueous layer.[1] The ether product remains in the organic layer.[1][3]
-
Verification: Check HPLC. If phenol > 0.5%, repeat wash before crystallizing.[1][2][3]
Q: My crystals are sticky/waxy. Why? A: This indicates solvent inclusion or residual "oiling."[1][2][3]
-
Fix: Recrystallize from n-Pentane or Hexane alone at -20°C. The lower boiling point allows for easier drying.[1][2]
-
Drying: Dry under vacuum at room temperature (do not heat above 30°C or you risk melting the solid).[1][2]
Q: Can I use Methanol/Water?
A: Generally No .[1][2][3] The high polarity difference often forces the hydrophobic
References
-
PubChem. (2025).[1][2][3][6] 2-[3-(Trifluoromethyl)phenoxy]ethanol (CAS 52073-64-0).[7] National Library of Medicine.[1][2][3] [Link][2]
-
Cayman Chemical. (2016).[1][2][3] Travoprost Synthesis Intermediates. (Referenced for general solubility profiles of trifluoromethyl phenoxy ethers).
-
WIPO. (2020).[1][2][3] Preparation process of phenoxyethanol serving as raw material for cosmetics.[1][2][3][8][9] Patent CN111718244.[1][2][3][8] (Demonstrates low-temp crystallization of phenoxyethanol analogs). [Link][2]
-
Google Patents. (2016).[1][2][3] Process for the preparation of travoprost. US Patent 2016/0137621 A1. (Describes purification of related CF3-phenoxy intermediates via extraction and crystallization).
Sources
- 1. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
- 2. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 4. atamankimya.com [atamankimya.com]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. 2-[4-Methyl-3-(trifluoromethyl)phenoxy]ethanol | C10H11F3O2 | CID 143230910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-[3-(Trifluoromethyl)phenoxy]ethanol 95% | CAS: 52073-64-0 | AChemBlock [achemblock.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. Preparation method of high-purity phenoxyethanol - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Troubleshooting Low Conversion in Trifluoromethyl Phenol Alkylation
Welcome to our dedicated technical support center for resolving challenges in the alkylation of trifluoromethyl phenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical synthetic transformation. Here, we address common issues, primarily low conversion rates, through a detailed troubleshooting guide and frequently asked questions. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate experimental hurdles but also to build a robust foundation for future success.
Troubleshooting Guide: Addressing Low Conversion
Low conversion in the alkylation of trifluoromethyl phenols can be a significant impediment to your research. This section provides a structured, question-and-answer guide to diagnose and resolve the most common causes of this issue.
Question 1: My reaction shows very little to no formation of the desired alkylated product. Where should I start my investigation?
Answer:
When faced with minimal or no product formation, a systematic evaluation of your reaction setup and reagents is the crucial first step. The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the reactivity of the phenol, making the reaction conditions paramount.
Initial Checks:
-
Reagent Integrity:
-
Alkylating Agent: Ensure your alkylating agent (e.g., alkyl halide, sulfate) has not degraded. Alkyl halides can be susceptible to hydrolysis or decomposition.
-
Base: The choice and quality of the base are critical. Many bases are hygroscopic. Ensure your base is anhydrous, as water can quench the base and hydrolyze the alkylating agent.
-
Solvent: Use anhydrous solvents. The presence of water can have a detrimental effect on the reaction.
-
-
Reaction Temperature:
-
The reaction temperature might be too low. While higher temperatures can promote side reactions, an insufficient temperature will result in a sluggish reaction. A careful optimization of the temperature is necessary.[1]
-
A logical workflow for troubleshooting low conversion is essential. The following diagram outlines a systematic approach to identifying and resolving the root cause.
Caption: A systematic workflow for troubleshooting low conversion in trifluoromethyl phenol alkylation.
Question 2: I'm observing unreacted starting material. Could the base I'm using be the issue?
Answer:
Yes, the choice and handling of the base are critical for successful phenol alkylation. The acidity of the phenolic proton is influenced by the trifluoromethyl group, but incomplete deprotonation is a common reason for low conversion.
-
Base Strength: A base that is not strong enough will result in an unfavorable equilibrium between the phenol and the phenoxide anion. The phenoxide is the active nucleophile in O-alkylation. For many phenol alkylations, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) are employed.[2][3]
-
Stoichiometry: Ensure you are using at least a stoichiometric amount of base. An excess of the base is often beneficial.
-
Solubility: The solubility of the base in your chosen solvent can impact its effectiveness. For instance, potassium carbonate has limited solubility in some organic solvents. The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction.
| Base | Typical Solvents | Considerations |
| K₂CO₃ | Acetone, DMF, Acetonitrile | A common and cost-effective choice. |
| Cs₂CO₃ | DMF, Acetonitrile | More soluble and often more effective than K₂CO₃.[2] |
| NaH | THF, DMF | A very strong, non-nucleophilic base. Requires careful handling. |
| KOH | DMSO, Alcohols | A strong base, but the presence of water from the hydroxide can be a concern.[3] |
Question 3: My main problem is poor selectivity, with a mixture of O- and C-alkylated products. How can I favor O-alkylation?
Answer:
The competition between O-alkylation (ether formation) and C-alkylation (alkylation of the aromatic ring) is a classic challenge in phenol chemistry.[4][5] The ambident nature of the phenoxide ion is at the heart of this issue. The outcome is heavily influenced by the reaction conditions.
-
Solvent Choice: This is a primary factor in controlling selectivity.[1][5]
-
Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents solvate the cation but not the phenoxide anion effectively, leaving the oxygen atom as a "hard" and accessible nucleophile, thus favoring O-alkylation.[1][5]
-
Protic Solvents (e.g., water, trifluoroethanol): These solvents can form hydrogen bonds with the oxygen of the phenoxide, shielding it and making the carbon atoms of the ring more accessible for electrophilic attack, thereby favoring C-alkylation.[1][5]
-
-
Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction's regioselectivity.
The following diagram illustrates the competing pathways of O- versus C-alkylation.
Caption: Competing pathways of O- and C-alkylation of the phenoxide anion.
Frequently Asked Questions (FAQs)
What is the role of the trifluoromethyl group in the alkylation of phenols?
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This has two main consequences for the alkylation reaction:
-
Increased Acidity: The -CF₃ group increases the acidity of the phenolic proton, making it easier to deprotonate. This can be advantageous as it may allow for the use of milder bases.
-
Deactivation of the Aromatic Ring: The electron-withdrawing nature of the -CF₃ group deactivates the aromatic ring towards electrophilic attack. This generally disfavors C-alkylation, which proceeds via electrophilic aromatic substitution.
Can polyalkylation be an issue, and how can I minimize it?
Yes, polyalkylation, where more than one alkyl group is added to the phenol, can be a significant side reaction, particularly in Friedel-Crafts type C-alkylation.[6] To minimize polyalkylation:
-
Control Stoichiometry: Use a molar excess of the trifluoromethyl phenol relative to the alkylating agent.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of polyalkylation.
Are there alternative methods for the trifluoromethylation of phenols?
While this guide focuses on the alkylation of pre-existing trifluoromethyl phenols, it's worth noting that the direct trifluoromethylation of phenols is an active area of research. Methods include:
-
The use of hypervalent iodine reagents (e.g., Togni reagents).[7]
-
Silver-mediated direct trifluoromethylation using the Ruppert-Prakash reagent.[2]
These methods can provide alternative routes to the desired trifluoromethyl-substituted aryl ethers.
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Trifluoromethyl Phenol
This protocol provides a general starting point for the O-alkylation of a trifluoromethyl phenol using an alkyl halide.
Materials:
-
Trifluoromethyl-substituted phenol (1.0 equiv)
-
Alkyl halide (1.1 - 1.5 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the trifluoromethyl-substituted phenol and anhydrous DMF.
-
Stir the solution and add anhydrous potassium carbonate.
-
Add the alkyl halide dropwise to the stirring suspension.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Hubei Sanli Fengxiang Technology Co., Ltd. (2024, March 20).
- Yoritate, M., et al. (n.d.). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PMC.
- ResearchGate. (n.d.). Trifluoromethylation Strategies of Alcohols and Phenols | Request PDF.
- Yoritate, M., et al. (n.d.). A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship.
- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
- Reddit. (2024, June 28).
- ResearchGate. (n.d.). The scope of the O‐alkylation reaction. Reaction conditions: Phenol...
- J&K Scientific LLC. (2021, February 8).
- ResearchGate. (2025, August 7).
- MDPI. (2021, December 10).
- Chemical Review and Letters. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O.
- Benchchem. (n.d.).
- Wikipedia. (n.d.). Phenol.
- ResearchGate. (2025, August 7). (PDF)
- Alfa Chemistry. (n.d.).
- RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
- ACS Publications. (2017, June 19).
- ACS Publications. (2016, July 21).
- PharmaXChange.info. (2011, April 9).
- YouTube. (2020, July 28). C Alkylation and O alkylation|Thermodynamic and kinetic stability.
- Benchchem. (n.d.).
- ResearchGate. (n.d.). (PDF)
- Benchchem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Scientist's Guide: C18 vs. Fluorinated Columns for Phenoxyethanol Analysis
Executive Summary
The robust C18 column is the established workhorse for routine phenoxyethanol analysis, relying on predictable hydrophobic interactions for retention. It is reliable for simple formulations where baseline separation from other components is easily achieved. However, for complex matrices or when separating phenoxyethanol from structurally similar impurities, traditional C18 columns can fall short. In these challenging scenarios, fluorinated stationary phases, particularly Pentafluorophenyl (PFP) columns, offer a powerful, orthogonal selectivity. By leveraging multiple retention mechanisms—including π-π, dipole-dipole, and ion-exchange interactions—PFP columns can resolve co-eluting peaks and provide a superior solution for complex method development. This guide provides a detailed comparison of their performance, underlying mechanisms, and practical, data-supported recommendations for column selection.
Introduction
Phenoxyethanol: The Ubiquitous Preservative
Phenoxyethanol (C₈H₁₀O₂) is a globally approved preservative vital to the stability and safety of countless pharmaceutical and cosmetic products.[1] As an ether alcohol with a terminal hydroxyl group and an aromatic phenyl ring, its chemical properties make it an effective antimicrobial agent against a broad spectrum of microorganisms.[1][2] Its widespread use in everything from vaccines to topical creams necessitates accurate and reliable analytical methods to quantify its concentration, ensuring both product efficacy and compliance with regulatory limits, which is a maximum of 1.0% in cosmetic formulations in the European Union.[1][3]
The Analytical Challenge
While phenoxyethanol itself is straightforward to analyze, the complexity arises from the formulation matrix. It is often used in conjunction with other preservatives like parabens, or within intricate mixtures containing active pharmaceutical ingredients (APIs) and excipients that may be structurally similar.[3][4][5] The primary analytical challenge is, therefore, achieving selective separation of phenoxyethanol from these potential interferences to prevent inaccurate quantification. This places a significant demand on the selectivity of the HPLC stationary phase.
The Workhorse: C18 Columns for Phenoxyethanol Analysis
The C18, or octadecylsilane, column is the most common choice for reversed-phase HPLC and is frequently used for phenoxyethanol analysis.[6][7][8][9] Its popularity stems from its robust performance, broad applicability, and the vast body of existing methods.
Retention Mechanism: A Hydrophobic Interaction
The primary retention mechanism on a C18 column is hydrophobic (van der Waals) interaction.[6] The non-polar C18 alkyl chains bonded to the silica surface interact with the non-polar regions of the analyte. For phenoxyethanol, this interaction is predominantly with its phenyl group. The analyte partitions between the polar mobile phase (typically a mixture of water and acetonitrile or methanol) and the non-polar stationary phase. The more hydrophobic the analyte, the stronger it is retained.
Typical Performance and Limitations
For routine quality control in simple matrices, a C18 column provides adequate retention and good peak shape for phenoxyethanol.[7][8] However, because its selectivity is driven almost entirely by hydrophobicity, it can struggle to differentiate between molecules with similar hydrophobic character.[6] This limitation becomes apparent when an impurity or another formulation component co-elutes, making accurate quantification impossible without extensive method redevelopment. For instance, some methods have noted peak tailing on certain C18 columns, prompting a switch to a less retentive C8 phase to improve symmetry and shorten run times.[2][4]
The Alternative: Fluorinated Columns for Enhanced Selectivity
Fluorinated stationary phases, especially those with a pentafluorophenyl (PFP) ligand, have emerged as a powerful alternative to traditional alkyl phases like C18.[10][11] They are renowned for offering orthogonal (different) selectivity, making them an invaluable tool for difficult separations.
Multiple Retention Mechanisms: Beyond Hydrophobicity
Unlike the single-mechanism C18 phase, PFP columns engage analytes through a combination of interactions.[12][13][14] This multi-modal retention is the key to their unique selectivity.
-
Hydrophobic Interactions: PFP phases still possess a degree of hydrophobicity, leading to retention of non-polar compounds.
-
π-π Interactions: The electron-rich PFP ring can interact with the aromatic ring of phenoxyethanol. This is a significant interaction that is weak or non-existent on a standard C18 phase.
-
Dipole-Dipole Interactions: The highly electronegative fluorine atoms create a strong dipole on the PFP ligand, allowing for interactions with polar analytes, such as the ether and alcohol groups on phenoxyethanol.
-
Ion-Exchange Interactions: Residual surface silanols on the underlying silica can contribute to ion-exchange interactions, particularly with basic analytes.[10]
This combination of mechanisms allows PFP columns to separate compounds based on subtle differences in their structure, polarity, and aromaticity, not just their overall hydrophobicity.[6]
Figure 1: Retention mechanisms for phenoxyethanol on C18 vs. fluorinated PFP columns.
Head-to-Head Comparison: C18 vs. Fluorinated Columns
| Feature | C18 Column | Fluorinated (PFP) Column | Rationale for Phenoxyethanol Analysis |
| Primary Mechanism | Hydrophobic Interactions | Multi-modal: Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange[6][10][13][14] | PFP's multiple mechanisms can exploit both the aromatic and polar nature of phenoxyethanol for enhanced selectivity. |
| Selectivity | Based on hydrophobicity. | Orthogonal to C18; sensitive to aromaticity and polarity.[11][12] | PFP is superior for resolving phenoxyethanol from structurally similar compounds that have similar hydrophobicity. |
| Retention | Generally higher retention for non-polar compounds. | Retention can be lower for purely aliphatic compounds but higher for specific polar or aromatic analytes.[12] | Retention of phenoxyethanol on PFP can be modulated by mobile phase choice to optimize separation. |
| Peak Shape | Generally good, but can show tailing with some silanol interactions.[2] | Often provides excellent peak shapes for polar and basic compounds due to unique surface chemistry. | PFP can offer sharper, more symmetric peaks, especially if C18 columns show tailing. |
| Mobile Phase Choice | Acetonitrile and Methanol are largely interchangeable, differing mainly in solvent strength and pressure. | Selectivity is highly dependent on the organic modifier. Methanol often enhances π-π interactions compared to acetonitrile.[15] | The choice of organic modifier is a powerful tool to fine-tune selectivity on a PFP column. |
| Best Use Case | Routine QC of phenoxyethanol in simple, well-characterized matrices.[7][8] | Method development, analysis in complex matrices, and resolving co-elutions with impurities or other excipients.[6][16] | Choose C18 for speed and simplicity; choose PFP for selectivity and problem-solving. |
Experimental Protocols
The following protocols provide a starting point for the analysis of phenoxyethanol. Method validation according to ICH Q2(R1) guidelines is required for use in a regulated environment.
Protocol 1: Routine Analysis using a C18 Column
This method is adapted from common practices for phenoxyethanol quantification.[7][8][9]
-
Chromatographic System:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (50:50, v/v).[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation:
-
Prepare a stock solution of Phenoxyethanol USP Reference Standard at 1.0 mg/mL in mobile phase.
-
Create a working standard at a concentration of 0.25 mg/mL by diluting the stock solution with the mobile phase.
-
-
Sample Preparation (for a topical cream):
-
Accurately weigh an amount of cream equivalent to ~2.5 mg of phenoxyethanol into a 50 mL volumetric flask.
-
Add ~30 mL of mobile phase and sonicate for 15 minutes to disperse the sample and dissolve the phenoxyethanol.
-
Allow to cool to room temperature and dilute to volume with the mobile phase.
-
Centrifuge an aliquot at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the standard and sample solutions and record the chromatograms.
-
Calculate the concentration of phenoxyethanol in the sample by comparing the peak area to that of the standard.
-
Protocol 2: High-Selectivity Analysis using a Fluorinated (PFP) Column
This hypothetical method is designed to leverage the unique selectivity of a PFP phase.
-
Chromatographic System:
-
Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Methanol and Water with 0.1% Formic Acid (55:45, v/v). Rationale: Methanol is chosen to enhance π-π interactions, and formic acid ensures a consistent pH to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Follow the same procedures as described in Protocol 1, using the PFP mobile phase as the diluent.
-
-
Analysis and Optimization:
-
Inject the solutions. If co-elution with an impurity is observed, the selectivity can be further manipulated.
-
To increase retention and alter selectivity: Decrease the percentage of methanol in the mobile phase.
-
To compare selectivity: Substitute the methanol with acetonitrile at an equivalent solvent strength to observe changes in elution order, as this will suppress π-π interactions.[15]
-
Figure 2: Workflow for column selection in phenoxyethanol analysis.
Conclusion and Recommendations
The choice between a C18 and a fluorinated column for phenoxyethanol analysis is a strategic one, dictated by the complexity of the analytical problem.
-
Choose a C18 column for routine, established quality control methods where the formulation is simple and potential interferences are well-separated. It is a cost-effective and highly reliable option for straightforward assays.
-
Choose a fluorinated (PFP) column when developing a new method for a complex matrix, such as a multi-active topical formulation, or when troubleshooting a C18 method that suffers from co-elution. The orthogonal selectivity provided by its multiple interaction mechanisms offers a powerful tool to resolve challenging separation problems and develop more robust and specific methods.
By understanding the fundamental differences in their retention mechanisms, scientists can make an informed decision, saving valuable method development time and ensuring the accuracy and integrity of their analytical results.
References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. Available at: [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases : Waters. Available at: [Link]
-
Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. MAC-MOD Analytical. Available at: [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. Available at: [Link]
-
Exploring the selectivity of C18 phases with Phenyl and PFP functionality | MAC-MOD Analytical. Available at: [Link]
-
Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC. Available at: [Link]
-
A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation - Istanbul University Press. Available at: [Link]
-
Simultaneous Analysis of Phenoxyethanol and Parabens - SCION Instruments. Available at: [Link]
-
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC. Available at: [Link]
-
Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phen - DCVMN. Available at: [Link]
-
A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation - DergiPark. Available at: [Link]
-
A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity - Fortis Technologies. Available at: [Link]
-
Studies for Analyzing Phenoxyethanol and Parabens in Commercial Lotions - ResearchGate. Available at: [Link]
-
Phenoxyethanol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com. Available at: [Link]
-
Looking for Phenoxyethanol in USP grade : r/chemistry - Reddit. Available at: [Link]
-
Phenoxyethanol - USP-NF ABSTRACT. Available at: [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases - Waters Corporation. Available at: [Link]
-
Phenoxyethanol | C8H10O2 | CID 31236 - PubChem - NIH. Available at: [Link]
-
2-Phenoxyethanol - HiMedia Laboratories. Available at: [Link]
-
Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectiv - Phenomenex. Available at: [Link]
Sources
- 1. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Analysis of Phenoxyethanol and Parabens | SCION [scioninstruments.com]
- 4. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mac-mod.com [mac-mod.com]
- 7. Istanbul University Press [iupress.istanbul.edu.tr]
- 8. dcvmn.org [dcvmn.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mac-mod.com [mac-mod.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. fortis-technologies.com [fortis-technologies.com]
- 15. phenomenex.com [phenomenex.com]
- 16. waters.com [waters.com]
A Comparative Guide to the UV Absorption Maxima (λmax) of Trifluoromethyl Phenoxyethanol and Related Compounds
This guide is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectrophotometry for the analysis and quality control of aromatic compounds.
Introduction: The Significance of λmax in Molecular Analysis
The wavelength of maximum UV absorbance, or λmax, is a fundamental property of a molecule that dictates the optimal wavelength for its detection and quantification using UV-Vis spectrophotometry. This parameter is dictated by the electronic structure of the molecule, specifically the energy required to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For aromatic compounds like phenoxyethanol, these transitions typically involve π → π* orbitals within the benzene ring.
The addition of substituents to the aromatic ring can significantly alter the electronic environment and, consequently, the λmax. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[1][2] Its incorporation into the phenoxyethanol structure is expected to modulate its UV absorption profile. Understanding this shift is crucial for developing accurate analytical methods for trifluoromethylated analogs.
Comparative UV Absorption Profiles
Phenoxyethanol: The Parent Compound
Phenoxyethanol is a widely used preservative in cosmetics and pharmaceutical products.[3][4][5][6] Its UV absorption spectrum in an aqueous solution is well-characterized, exhibiting distinct absorption maxima.
According to the European Pharmacopoeia, a solution of phenoxyethanol in water exhibits two absorption maxima at 269 nm and 275 nm .[7] Another source indicates that the UV spectrum of an aqueous solution of 2-phenoxyethanol does not show any significant absorbance above 290 nm.[8]
The Influence of the Trifluoromethyl Substituent
The introduction of a trifluoromethyl group onto the aromatic ring of phenoxyethanol is predicted to cause a shift in its λmax. The nature of this shift—either a hypsochromic (blue) shift to a shorter wavelength or a bathochromic (red) shift to a longer wavelength—depends on the position of the -CF₃ group (ortho, meta, or para) relative to the phenoxy group.[9]
Studies on other trifluoromethyl-substituted aromatic compounds provide valuable insights:
-
Electron-Withdrawing Effects: The strong electron-withdrawing nature of the -CF₃ group can alter the energy of the π orbitals in the benzene ring.[9][10][11]
-
Positional Isomerism: The position of the substituent has a pronounced effect on the UV-Vis absorption spectrum.[9] For instance, in trifluoromethylphenols, the position of the -CF₃ group leads to distinct absorption maxima for the ortho, meta, and para isomers.[9]
Given these principles, it is plausible to hypothesize that trifluoromethyl phenoxyethanol will exhibit a λmax that is shifted from the 269/275 nm peaks of phenoxyethanol. The precise wavelength will be dependent on the isomeric form.
Experimental Determination of λmax: A Validated Protocol
To empirically determine the λmax of trifluoromethyl phenoxyethanol, the following detailed methodology, based on standard spectrophotometric procedures, should be employed.[12][13][14][15]
Materials and Instrumentation
-
Analyte: Trifluoromethyl phenoxyethanol (specific isomer: ortho, meta, or para)
-
Solvent: Spectroscopic grade methanol or ethanol (Note: The choice of solvent can influence λmax; ensure consistency). Many organic solvents have a UV cutoff, the wavelength below which they absorb strongly.[16]
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
Step-by-Step Experimental Workflow
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of trifluoromethyl phenoxyethanol.
-
Dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Working Solution:
-
Dilute the stock solution with the same solvent to a concentration that will yield an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 0.8 AU). This is crucial as highly concentrated solutions can lead to inaccurate readings.[17]
-
-
Instrument Setup and Calibration:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output.
-
Set the wavelength range for scanning (e.g., 200 nm to 400 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the reference and sample holders of the spectrophotometer and run a baseline correction. This subtracts the absorbance of the solvent and cuvette from subsequent measurements.
-
-
Sample Measurement:
-
Rinse a second quartz cuvette with a small amount of the working solution before filling it.
-
Place the sample cuvette in the sample holder.
-
Initiate the wavelength scan.
-
-
Determination of λmax:
-
The spectrophotometer software will generate a UV absorption spectrum (a plot of absorbance versus wavelength).
-
The wavelength at which the highest absorbance peak is observed is the λmax.
-
The following diagram illustrates the experimental workflow:
Comparative Data Summary
The following table summarizes the known and predicted UV absorption maxima.
| Compound | Solvent | λmax (nm) | Data Source |
| Phenoxyethanol | Water | 269 and 275 | Experimental[7] |
| Trifluoromethyl Phenoxyethanol | Methanol/Ethanol | To be determined | Predictive |
Conclusion
While the precise UV absorption maxima for trifluoromethyl phenoxyethanol isomers are not documented in readily accessible literature, a robust framework for their determination exists. Based on the known λmax of phenoxyethanol and the established electronic effects of the trifluoromethyl group, a shift in the absorption maxima is anticipated. The provided experimental protocol offers a clear and reliable method for researchers to ascertain the exact λmax values for the ortho, meta, and para isomers of trifluoromethyl phenoxyethanol. This data is essential for the development of accurate and sensitive analytical methodologies for these compounds in various scientific and industrial applications.
References
- European Directorate for the Quality of Medicines & HealthCare. (2014). PHENOXYETHANOL Phenoxyethanolum.
-
ResearchGate. (n.d.). Changes in UV/Vis absorption spectra with varying substitution on the.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenoxyethanol. PubChem. Retrieved from [Link]
-
Scribd. (n.d.). 6.determination of Lamda Max. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). 2-Phenoxyethanol. Retrieved from [Link]
- Unknown. (n.d.).
- Unknown. (n.d.). DETERMINATION OF WAVELENGTH OF MAXIMUM ABSORBANCE.
-
YouTube. (2024, March 18). EBT Dye Calibration Curve | Lambda Max Determination by UV-Vis Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2020, July 27). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives | Environmental Science & Technology. Retrieved from [Link]
- Benchchem. (2025, December). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols.
-
SpectraBase. (n.d.). 2-Phenoxyethanol - Optional[UV-VIS] - Spectrum. Retrieved from [Link]
-
Slideshare. (n.d.). Determination of (a) Wavelength of maximum absorbance (λmax) and (b) Absorptivity coefficient of Paracetamol. Retrieved from [Link]
-
ResearchGate. (n.d.). Normalized UV‐vis absorption spectra of 1 a and 1 b and emission.... Retrieved from [Link]
-
PubMed. (2010, September 24). Trifluoromethyl-substituted conjugated oligoelectrolytes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, April 14). Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Variation in UV/Vis absorption spectra for representative.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). UV Absorbance Maxima (λ max ) of Selected Phenolic Acids a phenolic.... Retrieved from [Link]
-
NANOLAB. (n.d.). Phenoxyethanol in Cosmetics: Safety and Quality Analysis. Retrieved from [Link]
-
ResearchGate. (2026, February 12). Influence of Ortho-Trifluoromethyl Substitution on the Mesomorphic and Thermal Behavior of Azo-Ester Liquid Crystals: Experimental and DFT Insights. Retrieved from [Link]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ResearchGate. (2025, August 6). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. Retrieved from [Link]
-
ACS Publications. (2022, February 14). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach | ACS Environmental Au. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Detection and Spectral Analysis of Trifluoromethyl. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) The UV-vis absorption spectra and photographs of compounds 3a–3p in.... Retrieved from [Link]
- Unknown. (2026, January 29). The Trifluoromethyl Group: Enhancing Chemical Properties in Organic Synthesis.
-
Burdick & Jackson. (n.d.). UV Cutoff. Retrieved from [Link]
-
L'Oreal Dermatological Beauty. (n.d.). Phenoxyethanol in cosmetics: a safety review. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. nano-lab.com.tr [nano-lab.com.tr]
- 6. lorealdermatologicalbeauty.com [lorealdermatologicalbeauty.com]
- 7. drugfuture.com [drugfuture.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scribd.com [scribd.com]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. pennwest.edu [pennwest.edu]
- 15. Determination of (a) Wavelength of maximum absorbance (λmax) and (b) Absorptivity coefficient of Paracetamol. | DOCX [slideshare.net]
- 16. UV Cutoff [macro.lsu.edu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal Procedures: 2-[3-(Trifluoromethyl)phenoxy]ethanol
Executive Summary & Core Directive
2-[3-(Trifluoromethyl)phenoxy]ethanol (CAS: 52073-64-0) is a fluorinated organic ether.[1] For disposal purposes, it must be classified as Halogenated Organic Waste .
Immediate Action Required:
-
DO NOT dispose of down the drain.
-
DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) if your facility segregates these streams to reduce incineration costs.
-
DO NOT mix with strong oxidizers or acids.[2]
-
Segregate into the "Halogenated Solvent/Organic" waste stream destined for high-temperature incineration.
Chemical Profile & Hazard Identification
Understanding the chemical structure is the prerequisite for safe disposal. The trifluoromethyl (
Table 1: Chemical Specification & Safety Data
| Property | Specification |
| Chemical Name | 2-[3-(Trifluoromethyl)phenoxy]ethanol |
| CAS Number | 52073-64-0 |
| Molecular Formula | |
| Molecular Weight | 206.16 g/mol |
| Physical State | Liquid (typically clear/colorless) |
| Hazard Class | Irritant (Skin/Eye), Aquatic Toxicity (Potential) |
| Waste Stream | Halogenated Organic |
| RCRA Status | Not P or U listed; regulated as Characteristic Waste (if ignitable) or generally as Halogenated Solvent.[3] |
Key Hazard Mechanism: While the ether linkage is relatively stable, the primary disposal hazard is environmental persistence due to the C-F bonds. Incomplete combustion can generate hydrogen fluoride (HF) and fluorinated organic byproducts. Therefore, this waste must be directed to facilities equipped with scrubbers.
Waste Characterization & Segregation Logic
Proper segregation is the single most critical step in laboratory waste management. Mixing fluorinated compounds with incompatible streams can lead to regulatory fines and dangerous chemical reactions.
The "Halogen Rule"
If a waste mixture contains >1-2% halogenated compounds (by volume), the entire mixture must be classified as halogenated waste. Because 2-[3-(Trifluoromethyl)phenoxy]ethanol contains fluorine, even small amounts render the waste stream "Halogenated."
DOT Diagram 1: Waste Segregation Decision Tree
Figure 1: Decision logic for segregating fluorinated ether waste streams to ensure safety and compliance.
Step-by-Step Disposal Protocol
Phase 1: Collection & Containment
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass (amber preferred) containers. Avoid metal containers if the waste mixture is potentially acidic, as fluoride ions can corrode metal.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
-
Secondary Containment: Always place the waste container in a secondary tray (polypropylene) capable of holding 110% of the container's volume.
Phase 2: Labeling (Critical for Compliance)
The label must be legible and solvent-resistant. It must contain:
-
Full Chemical Name: "2-[3-(Trifluoromethyl)phenoxy]ethanol" (Do not use abbreviations or formulas).
-
Constituents: List all solvents in the mixture (e.g., "90% Dichloromethane, 10% 2-[3-(Trifluoromethyl)phenoxy]ethanol").
-
Hazard Checkboxes: Mark "Irritant" and "Toxic."
Phase 3: Storage & Pickup
-
Cap Tightly: Ensure the cap is screwed on tightly when not actively adding waste.
-
Location: Store in a Satellite Accumulation Area (SAA) at or near the point of generation.
-
Timeline: Schedule a pickup with your EHS/Hazardous Waste team once the container is 90% full or within 6-12 months (depending on local regulations).
Emergency Spill Response Procedures
In the event of a spill, autonomy and speed are vital. Follow this self-validating workflow.
DOT Diagram 2: Spill Response Workflow
Figure 2: Operational workflow for managing minor vs. major spills of fluorinated ethers.
Specific Spill Notes:
-
Absorbent: Use universal absorbents (vermiculite, clay, or polypropylene pads).
-
Decontamination: After absorbing the bulk liquid, wipe the surface with a soap/water solution or a mild alcohol solvent (ethanol) to remove oily residues.
-
Debris: All contaminated gloves, pads, and paper towels must be disposed of as Solid Hazardous Waste , not regular trash.
Regulatory Context & Compliance
-
EPA RCRA (USA): While not explicitly P- or U-listed, this chemical is regulated under 40 CFR 261 . It falls under the "cradle-to-grave" responsibility. The generator is responsible for determining if the waste exhibits hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).
-
Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., Methylene Chloride), the waste may carry an F001/F002 code.[4][5][6][7]
-
Incineration Requirement: Fluorinated compounds require incineration at temperatures >1100°C with specific residence times to destroy the C-F bond and scrubbers to capture HF gas.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: 2-[3-(Trifluoromethyl)phenoxy]ethanol.[1] National Library of Medicine. Retrieved from [Link]
Sources
- 1. 2-[3-(Trifluoromethyl)phenoxy]ethanol 95% | CAS: 52073-64-0 | AChemBlock [achemblock.com]
- 2. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
- 3. Ethanol, 2-[2-(trifluoromethyl)phenoxy]-|lookchem [lookchem.com]
- 4. my.alfred.edu [my.alfred.edu]
- 5. epa.gov [epa.gov]
- 6. wku.edu [wku.edu]
- 7. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
